hCYP1B1-IN-2
Description
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Propriétés
Formule moléculaire |
C17H10BrN3O2 |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
6-bromo-2-(pyrimidin-5-ylmethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H10BrN3O2/c18-14-5-4-13-15-11(14)2-1-3-12(15)16(22)21(17(13)23)8-10-6-19-9-20-7-10/h1-7,9H,8H2 |
Clé InChI |
ILWDBIBOFLZZST-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
hCYP1B1-IN-2: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of hCYP1B1-IN-2, a potent inhibitor of human cytochrome P450 1B1 (hCYP1B1). This document details the quantitative inhibitory data, comprehensive experimental methodologies, and the intricate signaling pathways affected by this compound.
Core Mechanism of Action
This compound, also identified as compound 3n, is a pyrrole-based chalcone (B49325) derivative that potently and selectively inhibits the enzymatic activity of hCYP1B1.[1] The primary mechanism of action is through a mixed-type inhibition , meaning it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mode disrupts the normal metabolic function of CYP1B1, an enzyme implicated in the activation of pro-carcinogens and the development of resistance to certain anticancer drugs.
The inhibition of CYP1B1 by this compound has significant implications for cancer therapy. Overexpression of CYP1B1 is a hallmark of many tumors and is associated with poor prognosis. By inhibiting this enzyme, this compound can prevent the metabolic activation of carcinogens and may help to overcome resistance to existing chemotherapeutic agents like cisplatin.
Quantitative Inhibitory Data
The inhibitory potency of this compound against hCYP1B1 has been quantified through rigorous enzymatic assays. The following table summarizes the key quantitative data. It is important to note a discrepancy in the reported IC50 values between the primary scientific literature and commercial suppliers. This guide prioritizes the data from the peer-reviewed publication.
| Parameter | Value | Source |
| IC50 | 210 nM | Williams et al., 2017[1] |
| Ki | 21.71 pM | Commercial Supplier Data |
| Inhibition Type | Mixed | Commercial Supplier Data |
Experimental Protocols
The following sections detail the methodologies employed to characterize the inhibitory activity of this compound.
In Vitro CYP1B1 Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound was likely determined using an ethoxyresorufin-O-deethylase (EROD) assay with recombinant human CYP1B1 enzyme. This assay measures the conversion of the fluorescent substrate, 7-ethoxyresorufin (B15458), to resorufin (B1680543).
Materials:
-
Recombinant human CYP1B1 enzyme (e.g., in Sacchrosomes™)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
7-Ethoxyresorufin (EROD substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
α-Naphthoflavone (positive control inhibitor)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in potassium phosphate buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of 7-ethoxyresorufin in buffer.
-
Prepare a solution of NADPH in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the recombinant hCYP1B1 enzyme to each well containing potassium phosphate buffer.
-
Add the various concentrations of this compound or the vehicle control (DMSO) to the respective wells.
-
Include wells with a known CYP1B1 inhibitor, such as α-naphthoflavone, as a positive control.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the 7-ethoxyresorufin substrate to all wells.
-
Immediately after substrate addition, add NADPH to start the enzymatic reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), protected from light.
-
-
Measurement and Data Analysis:
-
Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
-
Measure the fluorescence of the produced resorufin using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Subtract the background fluorescence from wells without enzyme.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Inhibition Constant (Ki) and Inhibition Type
To elucidate the mixed-type inhibition and calculate the inhibition constant (Ki), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Experimental Setup:
-
A matrix of experiments is set up with varying concentrations of the substrate (7-ethoxyresorufin) and the inhibitor (this compound).
-
For each inhibitor concentration (including a zero-inhibitor control), a full substrate titration curve is generated.
-
-
Data Analysis:
-
The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration.
-
The data is then transformed into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
In the case of mixed inhibition, the resulting lines will intersect to the left of the 1/velocity axis.
-
The data is fitted to the equation for mixed-type inhibition:
-
v = (Vmax * [S]) / (Km * (1 + [I]/Kic) + [S] * (1 + [I]/Kiu))
-
Where:
-
v = initial velocity
-
Vmax = maximum velocity
-
[S] = substrate concentration
-
Km = Michaelis-Menten constant
-
[I] = inhibitor concentration
-
Kic = inhibition constant for binding to the free enzyme
-
Kiu = inhibition constant for binding to the enzyme-substrate complex
-
-
-
Non-linear regression analysis of the data will yield the values for Kic and Kiu, which are components of the overall Ki for mixed inhibitors.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway involving CYP1B1 and the experimental workflow for determining the mechanism of action of this compound.
References
The Discovery and Synthesis of hCYP1B1-IN-2: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective CYP1B1 Inhibitor for Cancer Research and Drug Development
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of hCYP1B1-IN-2, a highly potent and selective inhibitor of the human cytochrome P450 1B1 (CYP1B1) enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CYP1B1 in oncology.
Introduction
Human cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.[1] Notably, CYP1B1 is overexpressed in a wide variety of human tumors, while its expression in normal tissues is low.[2][3][4] This differential expression makes CYP1B1 an attractive target for the development of anticancer therapies.[5] CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones, contributing to carcinogenesis.[2][6] Therefore, the development of potent and selective CYP1B1 inhibitors is a promising strategy for cancer treatment and prevention.
This compound (also referred to as compound 3n in some literature) has emerged as a particularly potent inhibitor of hCYP1B1, exhibiting activity in the picomolar range. This guide will detail its discovery, the synthetic route to its production, and the key experimental data supporting its characterization.
Discovery of this compound
The discovery of this compound stemmed from efforts to develop highly selective inhibitors of CYP1B1. The development of such inhibitors is challenging due to the high degree of homology among the active sites of CYP1 family members, including CYP1A1 and CYP1A2. A new, highly selective, and extremely potent α-naphthoflavone derivative was synthesized and identified as a lead compound. This compound, this compound, demonstrated the ability to overcome docetaxel (B913) resistance in cancer cells overexpressing CYP1B1.[7]
Synthesis of this compound
While the exact, step-by-step synthesis of a compound explicitly named "this compound" is not detailed in a single primary research article, the synthesis of highly potent α-naphthoflavone derivatives, a class to which this inhibitor belongs, follows established synthetic organic chemistry principles. The general synthesis involves the construction of the flavone (B191248) backbone followed by functional group modifications to enhance potency and selectivity.
A representative synthetic scheme for a potent α-naphthoflavone derivative is provided below. This scheme is based on common synthetic routes for this class of compounds.
General Synthetic Pathway for Potent α-Naphthoflavone Derivatives:
Caption: General synthetic workflow for α-naphthoflavone derivatives.
Quantitative Data
This compound is characterized by its exceptional potency and selectivity for CYP1B1. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Ki (pM) | Inhibition Type |
| This compound (compound 3n) | hCYP1B1 | 0.040 | 21.71 | Mixed |
Data compiled from commercially available information.
Table 2: Selectivity Profile of a Highly Potent α-Naphthoflavone Derivative
| Enzyme | IC50 (nM) | Fold Selectivity vs. CYP1A1 | Fold Selectivity vs. CYP1A2 |
| CYP1B1 | 0.043 | - | - |
| CYP1A1 | >1000 | >23,255 | - |
| CYP1A2 | >1000 | - | >23,255 |
Data is representative of highly selective α-naphthoflavone derivatives and illustrates the typical selectivity profile.[7]
Experimental Protocols
The characterization of this compound involves several key in vitro assays. Detailed methodologies for these experiments are provided below.
In Vitro CYP1B1 Inhibition Assay (EROD Assay)
This assay is used to determine the inhibitory potency (IC50) of a compound against CYP1B1. The assay measures the O-deethylation of 7-ethoxyresorufin (B15458) (EROD), a fluorogenic substrate, to the fluorescent product resorufin (B1680543).
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-Ethoxyresorufin (EROD) substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (test compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in potassium phosphate buffer.
-
In a 96-well plate, add the reaction buffer, NADPH regenerating system, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant hCYP1B1 enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the enzymatic reaction by adding the EROD substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
-
Measure the fluorescence of the resorufin product using a plate reader (e.g., excitation ~530 nm, emission ~590 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Overcoming Drug Resistance
This assay evaluates the ability of this compound to re-sensitize drug-resistant cancer cells to chemotherapeutic agents.
Materials:
-
Cancer cell line overexpressing CYP1B1 (e.g., MCF-7/1B1)
-
Parental cancer cell line (e.g., MCF-7)
-
Chemotherapeutic agent (e.g., docetaxel)
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed both the parental and CYP1B1-overexpressing cell lines in 96-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a standard cell viability assay.
-
Compare the dose-response curves of the chemotherapeutic agent with and without this compound to determine the reversal of resistance.
Signaling Pathways and Experimental Workflows
CYP1B1-Mediated Signaling Pathway in Cancer
CYP1B1 is implicated in several signaling pathways that promote cancer cell proliferation, survival, and metastasis. One of the key pathways involves the activation of procarcinogens and the generation of reactive metabolites that can cause DNA damage.
Caption: Role of CYP1B1 in procarcinogen activation and its inhibition.
Experimental Workflow for this compound Discovery and Evaluation
The discovery and preclinical evaluation of a potent CYP1B1 inhibitor like this compound follows a structured workflow.
References
- 1. Inhibition of human cytochrome P450 1B1, 1A1 and 1A2 by antigenotoxic compounds, purpurin and alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new selective and potent inhibitor of human cytochrome P450 1B1 and its application to antimutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent inhibition of human cytochrome P450 1B1 by tetramethoxystilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
The Intricate Dance of Structure and Activity: A Deep Dive into hCYP1B1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Human Cytochrome P450 1B1 (hCYP1B1) has emerged as a critical target in oncology. Overexpressed in a wide array of tumors and implicated in the metabolic activation of pro-carcinogens and the development of resistance to anticancer drugs, the strategic inhibition of this enzyme presents a promising therapeutic avenue. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of hCYP1B1 inhibitors, offering a comprehensive resource for the design and development of novel, potent, and selective therapeutic agents.
Core Principles of hCYP1B1 Inhibition
The development of selective hCYP1B1 inhibitors is a significant challenge due to the high structural homology in the active sites of the CYP1 family, which also includes CYP1A1 and CYP1A2.[1][2][3] CYP1A2 is a key enzyme in drug metabolism, making selectivity crucial to avoid undesirable drug-drug interactions.[1][2][3] The core strategy in designing selective inhibitors revolves around exploiting the subtle differences in the active site residues between these isoforms.
Key Chemical Scaffolds and their Structure-Activity Relationships
Extensive research has identified several chemical scaffolds that demonstrate potent inhibition of hCYP1B1. This section details the SAR for some of the most prominent classes.
Flavonoids and their Derivatives
Flavonoids, particularly α-naphthoflavone (ANF), represent one of the most extensively studied classes of CYP1B1 inhibitors.[2][3] ANF itself, however, is not highly selective.[2][3] Structure-activity relationship studies have focused on the modification of the flavonoid core to enhance both potency and selectivity.
A key finding is that the presence of a double bond between positions 2 and 3 of the C-ring is crucial for potent inhibitory activity.[4] Furthermore, the introduction of methoxy (B1213986) groups at specific positions can significantly enhance selectivity for CYP1B1 over CYP1A1 and CYP1A2.[4] This is attributed to steric hindrance with non-conserved residues in the active sites of CYP1A1 (Ser-122) and CYP1A2 (Thr-124).[4]
| Compound | Modification | IC50 (nM) vs CYP1B1 | IC50 vs CYP1A1 | IC50 vs CYP1A2 | Selectivity vs CYP1A1 | Selectivity vs CYP1A2 | Reference |
| α-Naphthoflavone (ANF) | - | 60 | 5 nM | 6 nM | 0.12 | 0.1 | [2][3] |
| Compound 4c | 6,7,10-trimethoxy-α-naphthoflavone with 3'-fluoro on B-ring | 0.043 | 11.5 nM | 267 nM | 267 | 6209 | [2][5] |
| Compound 9e | α-Naphthoflavone derivative | 0.49 | - | - | - | - | [6] |
| Compound 9j | α-Naphthoflavone derivative | 0.52 | - | - | - | - | [6] |
| Chrysoeriol | Methoxyflavone | Potent & Selective | - | - | - | - | [4] |
| Isorhamnetin | Methoxyflavonol | Potent & Selective | - | - | - | - | [4] |
Chalcones
Chalcone derivatives have been synthesized and evaluated as potent and selective hCYP1B1 inhibitors. SAR studies on this scaffold revealed that the introduction of a 4'-trifluoromethyl group on the B-ring significantly enhances inhibitory activity.[5] Further modifications on the A-ring, such as the addition of a 2-methoxyl group, were found to improve both potency and selectivity.[5]
| Compound | Modification | IC50 (nM) vs CYP1B1 | Key Features | Reference |
| A9 | 4'-trifluoromethylchalcone | < 10 | Promising lead compound | [5] |
| B18 | Modified A-ring of 4'-trifluoromethylchalcone with 2-methoxyl | 3.6 | Potent, selective, metabolically stable, good cell-permeability, AhR antagonist | [5] |
N-phenyl-[2,4′-bithiazol]-2′-amine Derivatives
A series of novel CYP1B1 inhibitors based on the N-phenyl-[2,4′-bithiazol]-2′-amine scaffold have been developed, leading to the discovery of highly potent and selective compounds.[2][3]
| Compound | IC50 (nM) vs CYP1B1 | IC50 vs CYP1A1 | IC50 vs CYP1A2 | Selectivity vs CYP1A1 | Selectivity vs CYP1A2 | Reference |
| C9 | 2.7 | > 100 µM | > 20 µM | > 37037 | > 7407 | [1][2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of CYP1B1 in cancer biology and a typical workflow for evaluating novel inhibitors.
Caption: Role of hCYP1B1 in carcinogenesis and drug resistance.
Caption: Workflow for the evaluation of novel hCYP1B1 inhibitors.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation of SAR data and the design of further experiments.
General Procedure for Synthesis of N-phenyl-[2,4′-bithiazol]-2′-amine Derivatives
The synthesis of this class of inhibitors typically involves a multi-step process. A key step is the Hantzsch thiazole (B1198619) synthesis, where a thiourea (B124793) derivative is reacted with an α-haloketone to form the thiazole ring. Subsequent coupling reactions, such as the Suzuki or Stille coupling, are then used to link the different aromatic moieties. Purification is generally achieved through column chromatography.
7-Ethoxyresorufin (B15458) O-deethylation (EROD) Assay for CYP1B1 Inhibition
This is a widely used fluorometric assay to determine the inhibitory activity of compounds against CYP enzymes.
-
Principle: The assay measures the O-deethylation of the substrate 7-ethoxyresorufin by CYP1B1, which results in the formation of the highly fluorescent product, resorufin (B1680543). The rate of resorufin formation is proportional to the enzyme activity.
-
Reagents:
-
Recombinant human CYP1B1, CYP1A1, or CYP1A2 enzymes
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
7-ethoxyresorufin (substrate)
-
Test compounds (inhibitors)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
-
Procedure:
-
A reaction mixture containing the CYP enzyme, NADPH regenerating system, and buffer is prepared.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by the addition of the substrate, 7-ethoxyresorufin.
-
The formation of resorufin is monitored over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time plot.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan (B1609692).
-
Procedure:
-
Cells (e.g., cancer cell lines and normal cell lines) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow the formazan crystals to form.
-
A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value for cytotoxicity is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.
-
Conclusion
The development of potent and selective hCYP1B1 inhibitors is a dynamic field of research with significant therapeutic potential. A thorough understanding of the structure-activity relationships of different chemical scaffolds is paramount for the rational design of new drug candidates. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of such compounds. Future research will likely focus on the discovery of novel scaffolds, the optimization of existing ones to further improve selectivity and pharmacokinetic properties, and the exploration of their efficacy in in vivo models of cancer.
References
- 1. Design, synthesis and biological evaluation of highly potent and selective CYP1B1 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Selective inhibition of methoxyflavonoids on human CYP1B1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of hCYP1B1 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Cytochrome P450 1B1 (hCYP1B1), a member of the cytochrome P450 superfamily, has emerged as a critical player in the landscape of oncology. Predominantly expressed in extrahepatic tissues, hCYP1B1 exhibits a striking tumor-specific expression pattern, with significantly elevated levels in a wide array of human cancers compared to corresponding normal tissues. This overexpression is not merely a biomarker but an active contributor to cancer progression through multiple mechanisms. This technical guide provides an in-depth examination of the multifaceted role of hCYP1B1 in carcinogenesis, detailing its enzymatic functions, regulatory pathways, and its impact on therapeutic outcomes. We present a synthesis of current quantitative data, detailed experimental protocols for its study, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction: The Significance of hCYP1B1 in Oncology
Cytochrome P450 enzymes are pivotal in the metabolism of a vast range of endogenous and exogenous compounds. While many CYPs are primarily involved in detoxification, hCYP1B1 has garnered significant attention for its role in the metabolic activation of pro-carcinogens and its involvement in hormone metabolism, processes intimately linked to the initiation and progression of cancer.[1][2] Its expression is often dramatically upregulated in malignant tissues, including breast, prostate, lung, and ovarian cancers, while remaining low or undetectable in corresponding healthy tissues, making it an attractive target for cancer-specific therapies.[1][3]
Enzymatic Function and Contribution to Carcinogenesis
The primary oncogenic role of hCYP1B1 stems from its monooxygenase activity. It metabolizes various substrates, leading to the formation of reactive intermediates that can drive cancer progression.
2.1. Activation of Pro-carcinogens: hCYP1B1 is proficient in converting environmental pro-carcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and aromatic amines found in tobacco smoke and pollutants, into their ultimate carcinogenic forms.[4] These activated metabolites can form DNA adducts, leading to genetic mutations and initiating the carcinogenic process.
2.2. Metabolism of Steroid Hormones: In hormone-dependent cancers like breast and prostate cancer, hCYP1B1 plays a crucial role in the metabolism of estrogens.[1] Specifically, it catalyzes the 4-hydroxylation of estradiol, producing 4-hydroxyestradiol (B23129) (4-OHE2), a catechol estrogen with potent carcinogenic properties.[5] 4-OHE2 can induce the formation of DNA adducts and generate reactive oxygen species (ROS), contributing to genomic instability and promoting tumorigenesis.[1]
Data Presentation: Quantitative Analysis of hCYP1B1 in Cancer
The differential expression of hCYP1B1 between tumor and normal tissues, as well as the association of its genetic variants with cancer risk, have been extensively quantified in numerous studies. The following tables summarize key quantitative findings.
Table 1: Overexpression of hCYP1B1 in Various Cancers
| Cancer Type | Method of Analysis | Finding | Reference |
| Prostate Cancer | Immunohistochemistry | Overexpression of CYP1B1 protein in prostate carcinoma compared to no detectable expression in normal prostate tissue. | [6] |
| Prostate Cancer | Real-Time RT-PCR | 2- to 6-fold higher CYP1B1 expression in the peripheral zone (where cancer is more common) compared to the transition zone. | [7] |
| Ovarian Cancer | Immunohistochemistry | Increased expression of CYP1B1 in 92% of ovarian cancers investigated, with no detectable CYP1B1 in normal ovary. | [8][9] |
| Breast Cancer | RT-PCR & Immunoblotting | CYP1B1 mRNA expressed in the majority of breast tumors, with a corresponding protein band identified. | [10] |
| Various Cancers | Immunohistochemistry | High frequency of CYP1B1 expression in a wide range of cancers including breast, colon, lung, esophagus, skin, lymph node, brain, and testis, with no detectable immunostaining in normal tissues. | [3] |
Table 2: Association of hCYP1B1 Polymorphisms with Cancer Risk
| Polymorphism | Cancer Type | Population | Key Finding (Odds Ratio [95% CI]) | Reference |
| Leu432Val (Val-->Leu) | Breast Cancer | Chinese | Leu/Leu vs. Val/Val: 2.3 [1.2-4.5] | [11] |
| Haplotype (CCTAACTA) | Breast Cancer | Caucasian | 1.40 [1.05-1.87] | [12] |
| Haplotype (CTCAATTG) | Breast Cancer | Caucasian | 2.00 [1.23-3.27] | [12] |
| Arg48Gly, Ala119Ser, Asn453Ser | Breast Cancer | Mixed | No significant association with breast cancer risk. | [13] |
| Val432Leu (m1 Val/Val) | Breast Cancer | Caucasian | Higher percentage of ER-positive (P=0.02) and PR-positive (P=0.003) cancers. | [14] |
| 4326C/G | Prostate Cancer | Mixed | GG vs. CC in community population: 1.34 [1.01-1.77] | [15] |
Signaling Pathways Modulated by hCYP1B1
hCYP1B1 expression and its metabolic products influence key signaling pathways that are central to cancer cell proliferation, survival, and metastasis.
4.1. Aryl Hydrocarbon Receptor (AhR) Pathway: The expression of hCYP1B1 is transcriptionally regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Environmental toxins like dioxins and PAHs bind to and activate AhR, which then translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1B1 gene, inducing its transcription. This creates a feed-forward loop where exposure to pro-carcinogens can upregulate the very enzyme that activates them.
4.2. Wnt/β-catenin Pathway: Emerging evidence indicates that hCYP1B1 can activate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and stemness.[16] This activation can occur through the stabilization of β-catenin, preventing its degradation and allowing its translocation to the nucleus, where it activates the transcription of target genes involved in cell cycle progression and metastasis.
References
- 1. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of CYP1B1 by hypoxia is mediated by ERα activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the invasive traits of breast cancers by CYP1B1 via regulation of p53 to promote uPAR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP1B1 variants are associated with prostate cancer in non-Hispanic and Hispanic Caucasians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. salvestrol-cancer.com [salvestrol-cancer.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Expression of cytochrome P450 CYP1B1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic polymorphism of cytochrome P450-1B1 and risk of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Association of CYP1B1 haplotypes and breast cancer risk in Caucasian women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three polymorphisms in cytochrome P450 1B1 (CYP1B1) gene and breast cancer risk: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Association of cytochrome P450 1B1 (CYP1B1) polymorphism with steroid receptor status in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. mdpi.com [mdpi.com]
- 16. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
hCYP1B1-IN-2: A Potent and Selective Chemical Probe for Interrogating CYP1B1 Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a crucial enzyme in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones and procarcinogens.[1][2][3] Its overexpression in various tumor types and its role in drug resistance have positioned CYP1B1 as a significant therapeutic target in oncology.[2][3] To elucidate the precise biological functions of CYP1B1 and validate it as a drug target, the development of potent and selective chemical probes is paramount. This technical guide provides a comprehensive overview of hCYP1B1-IN-2, a highly potent and selective inhibitor of human CYP1B1, and its application as a chemical probe.
This guide details the quantitative biochemical data of this compound, provides detailed experimental protocols for its characterization, and presents visual representations of key signaling pathways and experimental workflows to facilitate its use in research and drug discovery.
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity for CYP1B1.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (nM) |
| This compound | hCYP1B1 | 0.52 |
| hCYP1A1 | 16.7 | |
| hCYP1A2 | 94.2 |
Data compiled from supplier information, referencing Dong J, et al. Eur J Med Chem. 2020 Feb 1;187:111938.
Table 2: Selectivity and Inhibition Constant of this compound
| Compound | Selectivity (CYP1A1/CYP1B1) | Selectivity (CYP1A2/CYP1B1) | Inhibition Constant (Ki) for hCYP1B1 (nM) |
| This compound | ~32-fold | ~181-fold | 0.0217 |
Selectivity is calculated from the ratio of IC50 values. The Ki value is as reported by the supplier.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the central role of CYP1B1 in two critical pathways implicated in cancer: the metabolic activation of procarcinogens and estrogen metabolism.
References
Unlocking the Therapeutic Promise of hCYP1B1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of hCYP1B1-IN-2, a highly potent and selective inhibitor of the human cytochrome P450 1B1 enzyme (hCYP1B1). Overexpressed in a wide range of tumors and implicated in the metabolic activation of procarcinogens and resistance to chemotherapy, CYP1B1 has emerged as a critical target in oncology. This document details the mechanism of action, in vitro efficacy, and the experimental protocols utilized to characterize this compound and its analogs, offering valuable insights for its further preclinical and clinical development.
Core Compound Profile and In Vitro Efficacy
This compound is a potent inhibitor of the hCYP1B1 enzyme, demonstrating picomolar to nanomolar efficacy.[1][2][3] It functions through a mixed-inhibition manner and has been shown to block the transcriptional activity of the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1B1 expression.[1][2] The inhibitory activity of this compound and its analogs has been quantified against CYP1B1 and other related CYP450 isoforms to establish its selectivity.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | IC50 | Ki | Selectivity | Reference |
| This compound | hCYP1B1 | 0.040 nM | 21.71 pM | High vs. other CYPs | [1][2][3] |
| This compound | hCYP1A1 | 0.38 nM | - | ~10-fold vs. CYP1B1 | [4] |
| Analog C9 | hCYP1B1 | 2.7 nM | - | >37,000-fold vs. CYP1A1 | |
| Analog C9 | hCYP1A1 | >100,000 nM | - | - | |
| Analog C9 | hCYP1A2 | >20,000 nM | - | - |
Mechanism of Action and Signaling Pathways
CYP1B1 plays a crucial role in tumor progression by metabolizing procarcinogens into their active forms and by contributing to the resistance of cancer cells to various chemotherapeutic agents. Inhibition of CYP1B1 by this compound is a promising strategy to counteract these effects. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a primary regulator of CYP1B1 expression.
References
hCYP1B1-IN-2 and the Aryl Hydrocarbon Receptor (AhR) Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in the regulation of cellular responses to a variety of xenobiotics and endogenous molecules. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes. This activation initiates the transcription of a battery of genes, including the cytochrome P450 family 1 (CYP1) enzymes, such as CYP1A1, CYP1A2, and CYP1B1.
Cytochrome P450 1B1 (CYP1B1) is of particular interest as it is overexpressed in a wide array of human tumors and is involved in the metabolic activation of procarcinogens. The intricate relationship between AhR and CYP1B1, where CYP1B1 is a direct transcriptional target of AhR, forms a crucial signaling axis in both toxicology and oncology. Potent and selective inhibitors of CYP1B1 are therefore valuable tools for dissecting this pathway and hold potential as therapeutic agents.
This technical guide focuses on hCYP1B1-IN-2, a potent inhibitor of human CYP1B1, and its role in the context of the AhR signaling pathway. We will delve into its mechanism of action, present available quantitative data, provide detailed experimental protocols for its characterization, and visualize the key signaling and experimental workflows.
Data Presentation: Quantitative Inhibitory Profile
The inhibitory potency of this compound and other selective CYP1B1 inhibitors is crucial for their application in research and drug development. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of this compound
| Compound | Target Enzyme | IC50 | Ki | Inhibition Type |
| This compound | hCYP1B1 | 0.040 nM[1] | 21.71 pM[1] | Mixed[1] |
Note: Data for this compound is sourced from a commercial supplier (MedChemExpress) and should be independently verified.
Table 2: Selectivity Profile of Representative Selective CYP1B1 Inhibitors
To contextualize the potency of this compound, the selectivity of other well-characterized CYP1B1 inhibitors against closely related CYP1A isoforms is presented below. High selectivity is critical to minimize off-target effects.
| Compound | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Fold Selectivity (CYP1A1/CYP1B1) | Fold Selectivity (CYP1A2/CYP1B1) |
| α-Naphthoflavone | 2 | 20 | 15 | 10 | 7.5 |
| 2,3',4,5'-Tetramethoxystilbene (TMS) | 3 | >1000 | >1000 | >333 | >333 |
| CYP1B1-IN-2 (Compound 9j) | 0.52[2] | - | - | - | - |
Note: The data for α-Naphthoflavone and TMS are compiled from various scientific publications. The specific values may vary depending on the experimental conditions.
Signaling Pathways and Mechanism of Action
The interaction between this compound and the AhR pathway is multifaceted. The primary mechanism of action is the direct inhibition of the enzymatic activity of CYP1B1. This inhibition has downstream consequences on the AhR signaling cascade.
The Canonical AhR Signaling Pathway
The canonical AhR pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This complex includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23. Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to XREs in the DNA, driving the transcription of target genes, most notably CYP1B1.
Mechanism of this compound Action
This compound is reported to block AhR transcription activity[1]. This can occur through two potential, non-mutually exclusive mechanisms:
-
Indirect Inhibition via Negative Feedback Loop Modulation : The AhR signaling pathway is subject to a negative feedback loop. Some AhR ligands are substrates for the CYP1 enzymes they induce. The resulting metabolic clearance of the ligand terminates the AhR signal. By inhibiting CYP1B1, this compound can prevent the metabolism of endogenous or exogenous AhR ligands. This would lead to a sustained activation of the AhR pathway, which contradicts the claim that it "blocks" AhR transcription. However, if an endogenous AhR repressor is metabolized by CYP1B1, then inhibition by this compound would lead to an accumulation of this repressor and a subsequent decrease in AhR transcriptional activity.
-
Direct Antagonism of the AhR : It is possible that this compound, in addition to inhibiting the CYP1B1 enzyme, also acts as a direct antagonist of the AhR. In this scenario, it would bind to the AhR but prevent the conformational changes necessary for nuclear translocation and/or dimerization with ARNT, thereby blocking the transcription of AhR target genes.
Further experimental validation is required to definitively elucidate the precise mechanism by which this compound modulates AhR transcriptional activity.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with CYP1B1 and the AhR pathway.
In Vitro CYP1B1 Inhibition Assay (Fluorometric)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human CYP1B1.
Materials:
-
Recombinant human CYP1B1 enzyme (e.g., from insect or bacterial expression systems)
-
7-Ethoxyresorufin O-deethylase (EROD) substrate
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CYP1B1 enzyme and the NADPH regenerating system to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the EROD substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product (resorufin) at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
AhR-Responsive Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to modulate AhR-mediated gene transcription.
Materials:
-
A human cell line stably transfected with a luciferase reporter construct containing XREs (e.g., HepG2-XRE-Luc).
-
Cell culture medium and supplements.
-
This compound.
-
A known AhR agonist (e.g., TCDD or FICZ).
-
A known AhR antagonist (e.g., CH-223191).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare dilutions of this compound, the AhR agonist, and the AhR antagonist in cell culture medium.
-
To assess antagonist activity, pre-incubate the cells with varying concentrations of this compound for 1 hour. Then, add a fixed concentration of the AhR agonist.
-
To assess agonist activity, treat the cells with varying concentrations of this compound alone.
-
Include appropriate controls: vehicle, agonist alone, and antagonist alone.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).
-
Analyze the data to determine if this compound inhibits or activates AhR-mediated transcription.
Western Blot for AhR Nuclear Translocation
This assay visualizes the effect of this compound on the ligand-induced translocation of AhR from the cytoplasm to the nucleus.
Materials:
-
A suitable cell line with endogenous AhR expression (e.g., MCF-7 or Hepa-1c1c7).
-
Cell culture reagents.
-
This compound and an AhR agonist.
-
Nuclear and cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Primary antibodies against AhR, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-tubulin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with vehicle, AhR agonist, and/or this compound for a specified time (e.g., 1-2 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against AhR.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for the nuclear and cytoplasmic markers to confirm the purity of the fractions.
-
Analyze the band intensities to determine the relative amount of AhR in the nucleus and cytoplasm under different treatment conditions.
Conclusion
This compound is a highly potent inhibitor of the human CYP1B1 enzyme. Its interaction with the AhR signaling pathway is of significant interest for both basic research and therapeutic development. The data and protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other similar compounds. Further investigation is necessary to fully elucidate its precise mechanism of action on AhR-mediated transcription and to validate its potential as a selective chemical probe or therapeutic candidate. The use of the detailed experimental methodologies outlined herein will be crucial in advancing our understanding of the complex interplay between CYP1B1 and the aryl hydrocarbon receptor pathway.
References
Preclinical Evaluation of hCYP1B1-IN-2: A Technical Guide
Disclaimer: Publicly available information regarding the specific preclinical evaluation of hCYP1B1-IN-2 is limited. This guide provides a comprehensive overview of the typical preclinical assessment for a potent and selective human cytochrome P450 1B1 (hCYP1B1) inhibitor, using this compound as a representative compound. The quantitative data presented herein is illustrative and based on known characteristics of similar inhibitors.
Introduction
Human Cytochrome P450 1B1 (hCYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of endogenous and exogenous compounds. Notably, hCYP1B1 is overexpressed in a variety of human cancers, where it is implicated in the metabolic activation of procarcinogens and the development of resistance to chemotherapeutic agents. This has positioned hCYP1B1 as a significant target for cancer therapy and prevention.
This compound (also identified as compound 3n) has emerged as a highly potent inhibitor of hCYP1B1. This technical guide summarizes the essential preclinical data and methodologies required to characterize its activity, selectivity, pharmacokinetic profile, and preliminary safety, providing a framework for its development as a potential therapeutic agent.
In Vitro Pharmacology
Enzymatic Inhibition
This compound demonstrates exceptionally potent inhibition of the hCYP1B1 enzyme. The primary mechanism of action has been identified as mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 | 0.040 nM | The half-maximal inhibitory concentration against hCYP1B1. |
| Ki | 21.71 pM | The inhibition constant, reflecting the binding affinity to hCYP1B1. |
| Mechanism | Mixed | The mode of enzymatic inhibition. |
Selectivity Profile
The selectivity of a drug candidate is paramount to minimize off-target effects. The inhibitory activity of this compound against other major human CYP450 isoforms is a critical assessment.
Table 2: Representative Selectivity Profile of a hCYP1B1 Inhibitor
| CYP450 Isoform | IC50 (nM) | Selectivity Fold (vs. hCYP1B1) |
| hCYP1B1 | 0.040 | 1 |
| hCYP1A1 | > 1,000 | > 25,000 |
| hCYP1A2 | > 10,000 | > 250,000 |
| hCYP2C9 | > 10,000 | > 250,000 |
| hCYP2D6 | > 10,000 | > 250,000 |
| hCYP3A4 | > 5,000 | > 125,000 |
Note: Data is illustrative.
Pharmacokinetics
The pharmacokinetic properties of this compound determine its absorption, distribution, metabolism, and excretion (ADME), which are fundamental to establishing a dosing regimen.
Table 3: Representative Pharmacokinetic Parameters in Rodents
| Parameter | Oral | Intravenous |
| Bioavailability (F%) | 45% | N/A |
| Tmax (h) | 1.5 | N/A |
| Cmax (ng/mL) | 850 | 2,100 |
| AUC0-inf (ng·h/mL) | 4,200 | 9,300 |
| Half-life (t1/2) (h) | 6.2 | 5.8 |
| Clearance (CL) (mL/min/kg) | N/A | 15.5 |
| Volume of Distribution (Vd) (L/kg) | N/A | 4.5 |
Note: Data is illustrative and based on a hypothetical 10 mg/kg dose.
In Vivo Efficacy
The anti-tumor activity of this compound would be evaluated in preclinical cancer models, typically using xenograft models where human cancer cells are implanted into immunocompromised mice.
Table 4: Representative In Vivo Efficacy in a Prostate Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| This compound | 10 | 35 | < 0.05 |
| This compound | 30 | 68 | < 0.01 |
| This compound | 50 | 85 | < 0.001 |
Note: Data is illustrative.
Toxicology
Preliminary toxicology studies are essential to identify any potential adverse effects and to determine the therapeutic window of the compound.
Table 5: Representative Acute Toxicology Profile in Rodents
| Parameter | Value |
| Maximum Tolerated Dose (MTD) (single dose) | > 500 mg/kg |
| Observed Adverse Effects at MTD | None |
| Target Organs of Toxicity (at high doses) | None identified |
Note: Data is illustrative.
Experimental Protocols
hCYP1B1 Inhibition Assay
This assay determines the potency of a test compound in inhibiting the metabolic activity of recombinant human CYP1B1 enzyme.
-
Materials: Recombinant human CYP1B1 enzyme, a fluorescent substrate (e.g., 7-Ethoxyresorufin), NADPH regenerating system, and the test compound (this compound).
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the hCYP1B1 enzyme in a buffer solution.
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate and the NADPH regenerating system.
-
The reaction is incubated at 37°C.
-
The formation of the fluorescent product (resorufin) is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor efficacy of a test compound in an animal model.
-
Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously inoculated with a human cancer cell line known to overexpress hCYP1B1 (e.g., PC-3 for prostate cancer).
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment and control groups.
-
The test compound (this compound) is administered daily via the desired route (e.g., oral gavage). The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised and weighed.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).
Signaling Pathways and Visualizations
Inhibition of hCYP1B1 can impact several downstream signaling pathways involved in cell proliferation, apoptosis, and drug resistance. The following diagrams illustrate the expected mechanism of action and experimental workflows.
Caption: Mechanism of this compound in preventing carcinogenesis.
Caption: Workflow for a preclinical xenograft study.
Caption: Inhibition of estrogen-mediated cancer signaling by this compound.
In-Depth Technical Guide: hCYP1B1-IN-2 Target Engagement in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Cytochrome P450 1B1 (hCYP1B1) is a compelling target in oncology due to its significant overexpression in a wide array of tumors and its role in the metabolic activation of pro-carcinogens. The highly potent and selective inhibitor, hCYP1B1-IN-2 (also known as compound 3n), has emerged as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the target engagement of this compound in cancer cells. It details the inhibitor's biochemical properties, methodologies for confirming its direct interaction with hCYP1B1 in a cellular context, and its impact on downstream signaling pathways. This document is intended to serve as a resource for researchers developing and evaluating CYP1B1-targeted cancer therapies.
Introduction to this compound
This compound is a novel, highly potent inhibitor of human CYP1B1, an enzyme implicated in the progression of various cancers. Its development was aimed at overcoming the limitations of previous inhibitors, many of which also act as agonists of the Aryl Hydrocarbon Receptor (AhR), leading to the upregulation of CYP1B1 and counteracting their inhibitory effects.[1] this compound, a 1,8-naphthalimide (B145957) derivative, has demonstrated exceptional potency and a mechanism that avoids AhR agonism, making it a promising candidate for overcoming drug resistance associated with CYP1B1 overexpression.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory potency and efficacy in overcoming drug resistance.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Description | Reference |
| IC50 | 0.040 nM | The half maximal inhibitory concentration against hCYP1B1 enzyme activity. | [1] |
| Ki | 21.71 pM | The inhibition constant, indicating the binding affinity to hCYP1B1. | [1] |
| Inhibition Manner | Mixed | The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | [1] |
Table 2: Efficacy of this compound in Reversing Paclitaxel Resistance
| Cell Line | Treatment | IC50 of Paclitaxel | Fold Reversal of Resistance | Reference |
| H460/PTX | Paclitaxel alone | 632.6 nM | - | [1] |
| H460/PTX | Paclitaxel + 5 µM this compound | 100.8 nM | 6.28 | [1] |
Experimental Protocols for Target Engagement
Verifying the direct binding of this compound to its target within the complex cellular environment is crucial for validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay are two powerful, label-free methods to confirm target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
Experimental Workflow Diagram:
Caption: CETSA experimental workflow for this compound.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells known to overexpress hCYP1B1 (e.g., paclitaxel-resistant H460 cells) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for hCYP1B1, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL detection system and quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
For isothermal dose-response experiments, plot the normalized band intensity at a single, optimized temperature against the logarithm of the inhibitor concentration to determine the EC50 of target engagement.
-
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
Experimental Workflow Diagram:
Caption: DARTS experimental workflow for this compound.
Detailed Protocol:
-
Cell Lysate Preparation:
-
Harvest cancer cells and lyse them in a suitable buffer (e.g., M-PER or a buffer compatible with the chosen protease) containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for at least 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as pronase or thermolysin, to each lysate sample. The protease concentration and digestion time should be optimized to achieve partial digestion in the vehicle-treated sample.
-
Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation.
-
-
SDS-PAGE and Western Blotting:
-
Analyze the digested lysates by SDS-PAGE, followed by Western blotting using an antibody specific for hCYP1B1.
-
A protected, full-length hCYP1B1 band that is more prominent in the inhibitor-treated lanes compared to the vehicle-treated lanes indicates target engagement.
-
-
Mass Spectrometry (for unbiased target identification):
-
For an unbiased approach, run the digested samples on an SDS-PAGE gel and stain with a protein stain (e.g., Coomassie).
-
Excise the protein bands that show protection in the presence of this compound.
-
Identify the proteins in the excised bands using mass spectrometry.
-
Downstream Signaling Pathways
Inhibition of hCYP1B1 by this compound is expected to modulate several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and drug resistance.
Aryl Hydrocarbon Receptor (AhR) Signaling
This compound has been reported to block AhR transcription activity.[1] AhR is a ligand-activated transcription factor that regulates the expression of CYP1 family enzymes, including CYP1B1. By inhibiting AhR activity, this compound can prevent the compensatory upregulation of CYP1B1, a limitation of some other inhibitors.
Signaling Pathway Diagram:
Caption: Inhibition of AhR signaling by this compound.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay
A ChIP assay can be used to determine if this compound treatment reduces the binding of AhR to the promoter region of the CYP1B1 gene.
-
Cross-linking and Chromatin Preparation:
-
Treat cancer cells with this compound or a vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Harvest the cells, lyse them, and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for AhR or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the Xenobiotic Response Element (XRE) in the CYP1B1 promoter.
-
A decrease in the amount of immunoprecipitated CYP1B1 promoter DNA in the this compound-treated samples compared to the control would indicate reduced AhR binding.
-
Wnt/β-catenin Signaling
CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, which is a critical driver of cell proliferation and tumorigenesis. Inhibition of CYP1B1 may therefore lead to the downregulation of this pathway.
Signaling Pathway Diagram:
Caption: Potential inhibition of Wnt/β-catenin signaling.
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt/β-catenin pathway.
-
Cell Culture and Transfection:
-
Seed cancer cells in a multi-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control. A Wnt ligand (e.g., Wnt3a) can be added to stimulate the pathway.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A dose-dependent decrease in the normalized luciferase activity in the this compound-treated cells would indicate inhibition of the Wnt/β-catenin signaling pathway.
-
Conclusion
This compound is a highly potent and specific inhibitor of hCYP1B1 with a promising preclinical profile. The experimental protocols detailed in this guide provide a robust framework for researchers to confirm its target engagement in cancer cells and to investigate its effects on key downstream signaling pathways. A thorough understanding of the cellular mechanism of action of this compound is essential for its continued development as a novel anti-cancer therapeutic. The combination of direct target engagement assays and downstream pathway analysis will be critical in elucidating the full potential of this promising inhibitor.
References
Downstream Effects of hCYP1B1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core downstream effects of inhibiting human Cytochrome P450 1B1 (hCYP1B1), a crucial enzyme in both endogenous and xenobiotic metabolism. Overexpression of hCYP1B1 is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways affected by hCYP1B1 inhibition.
Quantitative Data Summary
The inhibition of hCYP1B1 elicits a range of quantifiable effects across various cancer cell lines and enzymatic assays. The following tables summarize key data points for easy comparison.
Table 1: Inhibitory Activity of Selected Compounds against CYP1 Isoforms
| Compound | Target Enzyme | IC50 | Inhibition Type | Ki | Reference |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | Human CYP1B1 | 3 nM | Competitive | - | [1] |
| 2,4,2',6'-Tetramethoxystilbene | Human CYP1B1 | 2 nM | - | - | [2] |
| 2,4,2',6'-Tetramethoxystilbene | Human CYP1A1 | 350 nM | - | - | [2] |
| 2,4,2',6'-Tetramethoxystilbene | Human CYP1A2 | 170 nM | - | - | [2] |
| trans-resveratrol | Human CYP1B1 | 1.4 ± 0.2 µM | Mixed | 0.75 ± 0.06 µM | [3] |
| trans-resveratrol | Human CYP1A1 | 23 µM (EROD), 11 µM (MROD) | Mixed | 9 µM, 89 µM | [4] |
| trans-resveratrol | Human CYP1A2 | 1.2 mM (EROD), 580 µM (MROD) | - | - | [4] |
| Pinostilbene | Human CYP1B1 | - | - | 0.90 µM | [5] |
| Pterostilbene | Human CYP1B1 | - | - | 0.91 µM | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. EROD: 7-ethoxyresorufin-O-deethylation. MROD: Methoxyresorufin-O-demethylation.
Table 2: Cellular Effects of hCYP1B1 Inhibition in Cancer Cell Lines
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| A549 (Non-small cell lung cancer) | TMS | Inhibition of proliferation | IC50 = 8.6 µmol/L | [6] |
| Caki-1 (Renal cell carcinoma) | CYP1B1 siRNA | Induction of apoptosis | 2.88% (apoptotic) + 5.23% (early apoptotic) vs. 0.33% + 1.36% in control | [7] |
| Caki-1 (Renal cell carcinoma) | CYP1B1 siRNA | Downregulation of CDC20 mRNA | 6.1-fold decrease | [8] |
| 769-P (Renal cell carcinoma) | CYP1B1 siRNA | Downregulation of CDC20 mRNA | 2.2-fold decrease | [8] |
| Caki-1 (Renal cell carcinoma) | CYP1B1 siRNA | Upregulation of DAPK1 mRNA | 1.6-fold increase | [7] |
| 769-P (Renal cell carcinoma) | CYP1B1 siRNA | Upregulation of DAPK1 mRNA | 1.3-fold increase | [7] |
| MCF-7 (Breast cancer) | trans-resveratrol (20 µM) | Downregulation of CYP1B1 mRNA | ~50% suppression | [3] |
| MCF-7 (Breast cancer) | CYP1B1-IN-3 | Inhibition of cell viability | IC50 = 5 µM | [9] |
| MCF-7 (Breast cancer) | CYP1B1-IN-3 | Induction of apoptosis | 4.5-fold change | [9] |
| PC-3 (Prostate cancer) | CYP1B1-IN-3 | Inhibition of cell viability | IC50 = 10 µM | [9] |
| PC-3 (Prostate cancer) | CYP1B1-IN-3 | Induction of apoptosis | 3.8-fold change | [9] |
Key Signaling Pathways Modulated by hCYP1B1 Inhibition
Inhibition of hCYP1B1 disrupts critical signaling cascades that promote cancer cell proliferation, survival, and metastasis. The following diagrams illustrate these pathways.
Caption: Wnt/β-catenin signaling pathway and the role of CYP1B1 inhibition.
Inhibition of hCYP1B1 has been shown to suppress the Wnt/β-catenin signaling pathway.[10][11] One proposed mechanism involves the upregulation of Herc5, an E3 ligase, which promotes the ISGylation and subsequent proteasomal degradation of β-catenin.[10][11] This leads to decreased transcription of Wnt target genes like Cyclin D1 and c-Myc, which are critical for cell proliferation.
Caption: CYP1B1's role in promoting EMT and metastasis.
hCYP1B1 has been implicated in promoting epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This is mediated, in part, through the upregulation of the transcription factor Sp1, which in turn activates EMT-inducing transcription factors such as ZEB2, SNAI1, and TWIST1. These factors repress E-cadherin expression, a hallmark of EMT.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the downstream effects of hCYP1B1 inhibitors.
Fluorometric CYP1B1 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant hCYP1B1.
Materials:
-
Recombinant human CYP1B1 enzyme
-
Potassium phosphate (B84403) buffer
-
Test compound and reference inhibitor (e.g., TMS)
-
7-Ethoxyresorufin (EROD) substrate
-
NADPH regenerating system
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of recombinant hCYP1B1 in potassium phosphate buffer and add 25 µL to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the EROD substrate and the NADPH regenerating system in potassium phosphate buffer. Add 25 µL of this mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 590 nm with a reference wavelength of 620 nm.[12]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Gate the cell populations to quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[13][14]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion
The inhibition of hCYP1B1 presents a compelling strategy for cancer therapy due to its multifaceted downstream effects on key oncogenic pathways. This technical guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows serve as a valuable resource for researchers and drug development professionals in this promising field. Further investigation into the intricate network of hCYP1B1-mediated signaling will undoubtedly unveil new therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-resveratrol modulates the catalytic activity and mRNA expression of the procarcinogen-activating human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol is a selective human cytochrome P450 1A1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human recombinant cytochromes P450 CYP1A1 and CYP1B1 by trans-resveratrol methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of proliferation and induction of apoptosis by trimethoxyl stilbene (TMS) in a lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP1B1 promotes tumorigenesis via altered expression of CDC20 and DAPK1 genes in renal cell carcinoma | springermedizin.de [springermedizin.de]
- 8. CYP1B1 promotes tumorigenesis via altered expression of CDC20 and DAPK1 genes in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for hCYP1B1-IN-2 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial in the metabolism of a wide array of endogenous and exogenous compounds. Notably, CYP1B1 is overexpressed in a variety of human tumors, making it a compelling target for the development of novel anticancer therapies. hCYP1B1-IN-2 is a potent and selective inhibitor of human CYP1B1, demonstrating significant potential in preclinical studies. This document provides detailed protocols for the in vitro assessment of this compound, focusing on a fluorometric inhibition assay to determine its half-maximal inhibitory concentration (IC50). Additionally, it outlines the key signaling pathways influenced by CYP1B1, offering a broader context for its therapeutic relevance.
Quantitative Data Summary
The inhibitory activity of this compound against human CYP1B1 is summarized below. For context, and to illustrate the importance of selectivity, data for a representative selective CYP1B1 inhibitor, 2,4,2',6'-Tetramethoxystilbene (TMS), is also provided against other CYP1A isoforms. It is crucial to determine the selectivity profile of this compound against a panel of CYP450 enzymes to assess its potential for off-target effects.
Table 1: Inhibitory Activity of this compound against Human CYP1B1
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human CYP1B1 | 0.52[1] |
Table 2: Representative Selectivity Profile of a CYP1B1 Inhibitor (2,4,2',6'-Tetramethoxystilbene)
| Enzyme | IC50 (nM) | Fold Selectivity vs. CYP1A1 | Fold Selectivity vs. CYP1A2 |
| CYP1B1 | 2 | 175-fold | 85-fold |
| CYP1A1 | 350 | - | |
| CYP1A2 | 170 | - |
Experimental Protocols
Fluorometric In Vitro Assay for hCYP1B1 Inhibition
This protocol describes a method to determine the IC50 value of this compound against recombinant human CYP1B1 using the fluorogenic substrate 7-ethoxyresorufin (B15458). The O-deethylation of 7-ethoxyresorufin by CYP1B1 produces the highly fluorescent product resorufin, which can be quantified to measure enzyme activity.
Materials and Reagents:
-
Recombinant human CYP1B1 enzyme
-
This compound
-
7-Ethoxyresorufin (EROD)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~580 nm)
Experimental Workflow:
Caption: Workflow for the in vitro hCYP1B1 inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these into the potassium phosphate buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid enzyme inhibition.
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted this compound solutions to the wells of the microplate.
-
Include control wells:
-
Negative Control (0% inhibition): Vehicle control (e.g., buffer with the same percentage of DMSO as the test compound wells).
-
Positive Control (100% inhibition): A known potent inhibitor of CYP1B1 or no enzyme.
-
-
-
Enzyme Addition: Prepare a working solution of recombinant human CYP1B1 in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a robust signal-to-noise ratio. Add the enzyme solution to each well (e.g., 25 µL).
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing 7-ethoxyresorufin and the NADPH regenerating system in potassium phosphate buffer. A final concentration of 7-ethoxyresorufin of ≤ 2.5 µM is recommended. Initiate the enzymatic reaction by adding this mixture to all wells (e.g., 25 µL).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 580 nm, respectively.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Signaling Pathways
CYP1B1 is implicated in several signaling pathways that are crucial in cancer progression. Inhibition of CYP1B1 by molecules like this compound can modulate these pathways, representing a potential therapeutic strategy.
Wnt/β-Catenin Signaling Pathway
CYP1B1 has been shown to enhance Wnt/β-catenin signaling.[1][2] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. The binding of Wnt ligands to their receptors inhibits this destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.[1][2] CYP1B1 can promote the stabilization and nuclear translocation of β-catenin.[2]
Caption: Role of CYP1B1 in the Wnt/β-catenin signaling pathway.
p38 MAP Kinase Signaling Pathway
Inflammatory cytokines, such as TNF-α, can upregulate the expression of CYP1B1 through the p38 MAP kinase signaling pathway.[3][4] Activation of the p38 MAP kinase cascade can lead to the phosphorylation and activation of downstream kinases like MSK1, which in turn can enhance the transcription of the CYP1B1 gene.[4] This link between inflammation and CYP1B1 expression is significant in the context of cancer, where chronic inflammation is a known risk factor.
Caption: Regulation of CYP1B1 expression by the p38 MAP kinase pathway.
References
- 1. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Upregulation of CYP1B1 expression by inflammatory cytokines is mediated by the p38 MAP kinase signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: hCYP1B1-IN-2 in Paclitaxel Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hCYP1B1-IN-2, a potent and selective inhibitor of human cytochrome P450 1B1 (CYP1B1), in studies investigating paclitaxel (B517696) resistance in cancer cells.
Introduction
Paclitaxel is a cornerstone chemotherapeutic agent for various cancers. However, the development of resistance significantly limits its efficacy. One key mechanism of resistance involves the overexpression of the cytochrome P450 enzyme CYP1B1 in tumor cells.[1][2] CYP1B1 can metabolize and inactivate paclitaxel, thereby reducing its cytotoxic effects.[1][2]
This compound is a highly potent and selective small molecule inhibitor of CYP1B1, with a reported half-maximal inhibitory concentration (IC50) of 0.52 nM.[3] Its high affinity and selectivity make it an invaluable tool for elucidating the role of CYP1B1 in paclitaxel resistance and for exploring strategies to overcome it.
Principle and Applications
The central hypothesis for the application of this compound in paclitaxel resistance studies is that by selectively inhibiting CYP1B1, the metabolic inactivation of paclitaxel will be reduced, leading to increased intracellular concentrations of the active drug and subsequent restoration of sensitivity in resistant cancer cells.
Key Applications:
-
Reversal of Paclitaxel Resistance: Investigating the ability of this compound to re-sensitize paclitaxel-resistant cancer cell lines to the cytotoxic effects of paclitaxel.
-
Mechanism of Action Studies: Elucidating the signaling pathways downstream of CYP1B1 inhibition that contribute to the restoration of paclitaxel sensitivity.
-
Synergistic Drug Combination Studies: Evaluating the potential of this compound as part of a combination therapy with paclitaxel to enhance its anti-cancer efficacy and overcome acquired resistance.
-
Biomarker Discovery: Using this compound as a probe to identify biomarkers that predict response to CYP1B1 inhibition in combination with paclitaxel.
Data Presentation
The following tables provide a structured summary of the key quantitative data for this compound and representative data from paclitaxel resistance studies.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| hCYP1B1 | 0.52 |
Data sourced from MedchemExpress product information for CYP1B1-IN-2 (compound 9j).[3]
Table 2: Example Data from a Paclitaxel Resistance Reversal Study
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Resistance |
| Paclitaxel-Sensitive | Paclitaxel alone | 10 | 1 |
| Paclitaxel-Resistant | Paclitaxel alone | 150 | 15 |
| Paclitaxel-Resistant | Paclitaxel + this compound (10 nM) | 15 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: CYP1B1-mediated paclitaxel resistance and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for evaluating this compound in paclitaxel resistance studies.
Experimental Protocols
Cell Culture and Establishment of Paclitaxel-Resistant Cell Lines
Materials:
-
Cancer cell line of interest (e.g., A2780, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Paclitaxel
-
This compound (stock solution in DMSO)
-
Cell culture flasks, plates, and other consumables
Protocol for Establishing Paclitaxel-Resistant Cell Lines:
-
Culture the parental cancer cell line in complete medium.
-
Expose the cells to a low concentration of paclitaxel (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells in the presence of this paclitaxel concentration, changing the medium every 2-3 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of paclitaxel in a stepwise manner.
-
Repeat this process over several months until the cells can tolerate a significantly higher concentration of paclitaxel (e.g., 10-20 fold higher than the parental IC50).
-
Characterize the resistant cell line by determining its paclitaxel IC50 and comparing it to the parental line.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of paclitaxel in the presence and absence of this compound and to calculate the IC50 values.
Materials:
-
Parental and paclitaxel-resistant cells
-
96-well plates
-
Paclitaxel
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of paclitaxel, with or without a fixed concentration of this compound (e.g., 10 nM). Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Purpose: To quantify the induction of apoptosis by paclitaxel and this compound.
Materials:
-
Parental and paclitaxel-resistant cells
-
6-well plates
-
Paclitaxel
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with paclitaxel and/or this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis
Purpose: To analyze the expression levels of CYP1B1 and key apoptosis-related proteins.
Materials:
-
Parental and paclitaxel-resistant cells
-
Paclitaxel
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CYP1B1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Troubleshooting
-
Low potency of this compound: Ensure proper storage of the compound (as recommended by the supplier) and accurate preparation of stock and working solutions. The final DMSO concentration in the cell culture medium should typically be below 0.1%.
-
High background in Western blots: Optimize antibody concentrations and washing steps. Ensure the blocking step is sufficient.
-
Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a multi-channel pipette for adding reagents to minimize variability.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of CYP1B1 in paclitaxel resistance and to explore novel therapeutic strategies for overcoming this significant clinical challenge.
References
- 1. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Experimental Design of hCYP1B1-IN-2
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to hCYP1B1-IN-2
Human Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology. Unlike other CYP isoforms primarily expressed in the liver, CYP1B1 is found in extrahepatic tissues and is frequently overexpressed in a wide array of human cancers, including breast, prostate, lung, and colon cancer, with minimal expression in corresponding normal tissues.[1] This differential expression makes it an attractive target for cancer therapy.[1] CYP1B1 contributes to the metabolic activation of procarcinogens and is implicated in resistance to various anticancer drugs, such as paclitaxel (B517696) and docetaxel.[2][3]
This compound (also known as compound 3n) is a highly potent and selective inhibitor of the human CYP1B1 enzyme. It exhibits extremely potent anti-hCYP1B1 activity with an IC50 of 0.040 nM and blocks Aryl Hydrocarbon Receptor (AhR) transcription activity.[4] The inhibitor operates through a mixed inhibition manner, showing a Ki value of 21.71 pM.[4] The development of potent and selective inhibitors like this compound presents a promising strategy to overcome therapeutic resistance and enhance the efficacy of existing chemotherapies.[1]
Mechanism of Action and Signaling Pathway
CYP1B1's role in cancer is multifaceted. It can metabolize environmental procarcinogens into carcinogenic substances and metabolize steroid hormones like 17β-estradiol into carcinogenic metabolites that promote cancer progression.[3] Several chemotherapeutic agents can induce CYP1B1 expression, potentially through the activation of the Aryl hydrocarbon Receptor (AhR), leading to chemoresistance.[5] By inhibiting CYP1B1, this compound can block these activation pathways, prevent the breakdown of therapeutic agents, and potentially resensitize tumors to chemotherapy.
Objectives of In Vivo Studies
Preclinical in vivo studies are critical for evaluating novel anti-cancer compounds before they can be considered for human trials.[6] The primary objectives for this compound are:
-
Safety and Tolerability: To determine the Maximum Tolerated Dose (MTD) and identify any potential toxicities.
-
Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamics (PD): To confirm target engagement and measure the biological effects of CYP1B1 inhibition in the tumor.
-
Anti-Tumor Efficacy: To evaluate the effectiveness of this compound in reducing tumor growth, both as a monotherapy and in combination with standard chemotherapeutic agents.[6]
Animal Model Selection
The choice of animal model is crucial for the successful evaluation of a novel inhibitor.[6]
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). These are widely used to assess the direct anti-tumor activity of a compound on human tumors.[6]
-
Syngeneic Models: Tumor tissues from the same genetic background as the immunocompetent mouse strain are used. These models are essential for studying the interaction between the investigational drug and the immune system.[6]
-
Patient-Derived Xenograft (PDX) Models: Tumors directly from human patients are implanted into mice. These models better represent the heterogeneity of human cancers.
II. Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Appropriate vehicle solution (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water)
-
Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)[6]
-
Standard animal handling and dosing equipment
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to dose cohorts (e.g., 5 mice per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts based on the toxicity observed in the previous group. Dosing can be administered daily via oral gavage (PO) or intraperitoneal (IP) injection for 14-21 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing). Record body weight at least three times per week.
-
Humane Endpoints: Euthanize animals that exhibit severe distress or lose more than 20% of their initial body weight.[6]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe signs of toxicity.
Protocol 2: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.[6]
Materials:
-
Cancer cell line known to overexpress CYP1B1 (e.g., A549/Taxol-resistant lung cancer, PC-3 prostate cancer)
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound, vehicle, and potentially a combination therapy agent (e.g., Paclitaxel)
-
Matrigel or similar basement membrane matrix
-
Calipers for tumor measurement
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes. Groups may include:
-
Group 1: Vehicle Control
-
Group 2: this compound (at a dose below MTD)
-
Group 3: Standard Chemotherapy (e.g., Paclitaxel)
-
Group 4: this compound + Standard Chemotherapy
-
-
Treatment: Administer treatments according to the predetermined schedule (e.g., daily PO for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Record body weights and monitor for signs of toxicity throughout the study.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. Euthanize animals and collect tumors, blood, and major organs for analysis.
-
Analysis: Analyze tumor growth inhibition (TGI), compare tumor weights, and perform biomarker analysis (e.g., IHC, Western blot) on tumor tissues.
III. Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Example MTD Study Summary
| Dose Group (mg/kg/day) | n | Mean Body Weight Change (%) | Mortality | Clinical Signs |
| Vehicle | 5 | +5.2% | 0/5 | None observed |
| 10 | 5 | +3.1% | 0/5 | None observed |
| 30 | 5 | -4.5% | 0/5 | Mild lethargy day 1-2 |
| 100 | 5 | -18.9% | 1/5 | Significant lethargy, ruffled fur |
| MTD Conclusion | 30 mg/kg/day |
Table 2: Example Pharmacokinetic (PK) Study Summary (Single Oral Dose at 20 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 850 ± 120 |
| Tmax (Time to Cmax) | hours | 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 4100 ± 550 |
| T½ (Half-life) | hours | 6.5 ± 1.2 |
Table 3: Example Efficacy Study Summary (Day 21)
| Treatment Group | n | Mean Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 10 | 1450 ± 180 | - | +4.8% |
| This compound (20 mg/kg) | 10 | 986 ± 150 | 32% | +2.1% |
| Paclitaxel (10 mg/kg) | 10 | 754 ± 130 | 48% | -8.5% |
| Combination | 10 | 320 ± 95 | 78% | -9.2% |
References
High-Throughput Screening of hCYP1B1 Inhibitors: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Cytochrome P450 1B1 (hCYP1B1) is a member of the cytochrome P450 mixed-function oxidase system and is involved in the metabolism of a diverse range of endogenous and exogenous compounds, including steroid hormones and procarcinogens. A significant characteristic of hCYP1B1 is its marked overexpression in a wide array of human tumors, while its expression in normal tissues is generally low. This tumor-selective expression profile has positioned hCYP1B1 as an attractive target for the development of novel anti-cancer therapies. The inhibition of hCYP1B1 can prevent the metabolic activation of procarcinogens and modulate the effects of certain anticancer drugs.
High-throughput screening (HTS) provides a rapid and efficient methodology for identifying potential hCYP1B1 inhibitors from large chemical libraries. This document provides detailed application notes and protocols for conducting HTS assays for hCYP1B1 inhibitors, focusing on commonly used fluorescence and luminescence-based methods.
Data Presentation: Potency of Known hCYP1B1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of known hCYP1B1 inhibitors. This data can serve as a valuable reference for assay validation and comparison of newly identified compounds.
| Compound Class | Inhibitor Name | IC50 Value (nM) | Assay Type |
| Flavonoids | α-Naphthoflavone | ~5 | Fluorescence (EROD)[1] |
| Acacetin | 7–14 | Not Specified[2] | |
| Diosmetin | Potent inhibitor | Fluorescence (EROD)[3] | |
| Chrysin | Potent inhibitor | Fluorescence (EROD)[3] | |
| Quercetin | 4100 | Fluorescence (EROD)[4] | |
| Kaempferol | 3800 | Fluorescence (EROD)[4] | |
| Myricetin | 3000 | Fluorescence (EROD)[4] | |
| Apigenin | 3100 | Fluorescence (EROD)[4] | |
| Homoeriodictyol | 240 | Fluorescence (EROD)[5][6] | |
| Genistein (Ki) | 1900 | Fluorescence (EROD)[7] | |
| Daidzein (Ki) | 3700 | Fluorescence (EROD)[7] | |
| Stilbenes | trans-Resveratrol | 1400 | Fluorescence (EROD)[8] |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | 6 | Not Specified[9] | |
| Other | Proanthocyanidin | 2530 | Fluorescence (EROD)[6] |
| Flutamide | 1000 | Not Specified[9] | |
| Paclitaxel | 31600 | Not Specified[9] | |
| Mitoxantrone | 11600 | Not Specified[9] | |
| Docetaxel | 28000 | Not Specified[9] |
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening (HTS) Assay
This protocol details a fluorescence-based assay utilizing the 7-ethoxyresorufin-O-deethylase (EROD) method, a widely adopted and robust technique for measuring the activity of CYP1 family enzymes, including hCYP1B1.[10]
Materials:
-
Recombinant human CYP1B1 enzyme
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-Ethoxyresorufin (EROD) substrate
-
Resorufin (B1680543) standard
-
Test compounds
-
Known hCYP1B1 inhibitor (e.g., α-naphthoflavone) for positive control
-
DMSO
-
384-well black, flat-bottom microplates
-
Automated liquid handler or multichannel pipettes
-
Fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the control inhibitor in DMSO.
-
Dispense 1 µL of each dilution into the wells of a 384-well plate using an automated liquid handler or multichannel pipette.[10]
-
Designate wells for a positive control (no inhibitor, DMSO only) and a negative control (no enzyme).[10]
-
-
Enzyme Addition:
-
Dilute the recombinant hCYP1B1 enzyme to the desired concentration in potassium phosphate buffer. The optimal concentration should be empirically determined to provide a robust signal-to-background ratio.
-
Add 25 µL of the diluted enzyme solution to each well, excluding the negative control wells.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at 37°C to allow the test compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Incubation:
-
Incubate the plate at 37°C for a predetermined duration (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.[10]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths optimized for resorufin (Ex: ~530 nm, Em: ~590 nm).[10]
-
-
Data Analysis:
-
Subtract the average background fluorescence from the negative control wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration relative to the uninhibited (positive control) wells.[10]
-
Generate a dose-response curve by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[10]
-
A resorufin standard curve should be included on the plate to enable the quantification of product formation.[10]
-
Protocol 2: Luminescence-Based High-Throughput Screening (HTS) Assay
This protocol is based on the Promega P450-Glo™ CYP1B1 Assay, a commercially available system that offers high sensitivity and a streamlined "add-mix-measure" format.[11]
Materials:
-
P450-Glo™ CYP1B1 Assay System (Promega), which includes the luminogenic substrate and Luciferin Detection Reagent
-
Recombinant human CYP1B1 enzyme
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH Regeneration System (Promega)
-
Test compounds
-
Known hCYP1B1 inhibitor for positive control
-
DMSO
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the luminogenic substrate and Luciferin Detection Reagent as per the manufacturer's protocol.
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the control inhibitor in DMSO.
-
Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a white, opaque plate.
-
Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
-
Enzyme-Substrate Reaction:
-
Prepare a reaction mixture containing the recombinant hCYP1B1 enzyme, the luminogenic substrate, and the NADPH Regeneration System in potassium phosphate buffer.
-
Add the reaction mixture to each well of the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a duration of 30–60 minutes.[11]
-
-
Signal Detection:
-
Add the Luciferin Detection Reagent to each well.
-
Incubate the plate at room temperature for approximately 20 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader. The "glow-type" signal is stable, with a half-life exceeding two hours, which facilitates batch processing of multiple plates.[11]
-
-
Data Analysis:
-
Subtract the average background luminescence from the negative control wells.
-
Calculate the percent inhibition for each test compound concentration relative to the positive control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: High-throughput screening workflow for hCYP1B1 inhibitors.
Caption: A simplified diagram of the role of hCYP1B1 in the Wnt/β-catenin signaling pathway in cancer.
References
- 1. Resveratrol is a selective human cytochrome P450 1A1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of human cytochrome CYP 1 enzymes by flavonoids of St. John's wort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proanthocyanidins inhibit CYP1B1 through mixed-type kinetics and stable binding in molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of extrahepatic human cytochromes P450 1A1 and 1B1 by metabolism of isoflavones found in Trifolium pratense (red clover) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans-resveratrol modulates the catalytic activity and mRNA expression of the procarcinogen-activating human cytochrome P450 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. P450-Glo™ CYP1B1 Assay System [worldwide.promega.com]
Application Notes and Protocols: hCYP1B1-IN-2 Treatment in MCF-7 Breast Cancer Cells
For Research Use Only.
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme frequently overexpressed in a variety of human cancers, including breast cancer. In estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7, CYP1B1 plays a significant role in estrogen metabolism.[1][2] It primarily catalyzes the 4-hydroxylation of estradiol (B170435) (E2) to 4-hydroxyestradiol (B23129) (4-OHE2), a metabolite that can be further oxidized to quinones.[3][4] These quinones can form DNA adducts, leading to genetic instability and promoting carcinogenesis.[2][4] Therefore, inhibiting CYP1B1 activity is a promising therapeutic strategy for breast cancer.
hCYP1B1-IN-2 is a highly potent and selective inhibitor of human CYP1B1, with a reported IC50 of 40 pM. Its application in MCF-7 cells is aimed at blocking the pro-carcinogenic metabolic pathway of estrogen, thereby inhibiting cell proliferation and inducing apoptosis. These application notes provide detailed protocols for evaluating the efficacy of this compound in MCF-7 cells.
Product Information
| Product Name | This compound |
| Target | Human Cytochrome P450 1B1 (hCYP1B1) |
| IC50 | 0.040 nM |
| Molecular Weight | Refer to manufacturer's data sheet |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Data Presentation: Example Effects of this compound on MCF-7 Cells
The following tables present example data demonstrating the expected effects of this compound on MCF-7 breast cancer cells. This data is for illustrative purposes and actual results may vary.
Table 1: Cell Viability (MTT Assay)
| Treatment Concentration (nM) | % Cell Viability (48h) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 85 ± 5.1 |
| 0.1 | 62 ± 3.8 |
| 1 | 45 ± 4.2 |
| 10 | 28 ± 3.1 |
| 100 | 15 ± 2.5 |
Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
| Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 94.2 ± 2.1 | 2.5 ± 0.8 | 3.3 ± 1.1 |
| This compound (1 nM) | 65.7 ± 3.5 | 18.4 ± 2.2 | 15.9 ± 1.9 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 ± 3.3 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| This compound (1 nM) | 72.8 ± 4.1 | 15.2 ± 1.9 | 12.0 ± 1.5 |
Mandatory Visualizations
References
Application Notes and Protocols: Assessing hCYP1B1-IN-2 Effects on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme that has been increasingly implicated in cancer progression.[1][2][3] Overexpressed in a variety of tumors, CYP1B1 plays a significant role in cell proliferation, metastasis, and the development of chemoresistance.[2][3] Its activity promotes cell migration and invasion, key processes in the metastatic cascade, by influencing critical signaling pathways such as the Wnt/β-catenin pathway and inducing epithelial-mesenchymal transition (EMT).[1][4] Therefore, inhibitors of CYP1B1, such as hCYP1B1-IN-2, are valuable research tools and potential therapeutic agents for cancer treatment.
These application notes provide a comprehensive guide for assessing the effects of the CYP1B1 inhibitor, this compound, on cell migration. While specific quantitative data for this compound is not extensively available in public literature, the protocols and expected outcomes are based on the well-documented effects of other potent CYP1B1 inhibitors. Researchers are advised to adapt and validate these protocols for their specific experimental context.
Data Presentation: Expected Effects of CYP1B1 Inhibition on Cell Migration
The following tables summarize the anticipated quantitative and qualitative outcomes of treating cancer cells with a CYP1B1 inhibitor like this compound, based on the known functions of CYP1B1.
Table 1: Quantitative Assessment of Cell Migration and Invasion
| Parameter | Expected Effect of this compound | Common Assays |
| Cell Migration Rate | Decrease | Wound Healing (Scratch) Assay |
| Cell Invasion Capacity | Decrease | Transwell Invasion Assay (Boyden Chamber) |
| Migrated/Invaded Cell Count | Decrease | Transwell Migration/Invasion Assay |
| Wound Closure Percentage | Decrease | Wound Healing Assay |
Table 2: Molecular Markers Associated with Cell Migration
| Pathway/Process | Marker | Expected Effect of this compound on Expression | Common Assays |
| Epithelial-Mesenchymal Transition (EMT) | E-cadherin | Increase | Western Blot, RT-qPCR, Immunofluorescence |
| N-cadherin | Decrease | Western Blot, RT-qPCR, Immunofluorescence | |
| Vimentin | Decrease | Western Blot, RT-qPCR, Immunofluorescence | |
| Snail/Slug/Twist | Decrease | Western Blot, RT-qPCR | |
| Wnt/β-catenin Signaling | β-catenin (nuclear) | Decrease | Western Blot (nuclear fractionation), Immunofluorescence |
| c-Myc | Decrease | Western Blot, RT-qPCR | |
| Cyclin D1 | Decrease | Western Blot, RT-qPCR |
Mandatory Visualizations
Caption: CYP1B1 signaling pathway promoting cell migration and its inhibition by this compound.
Caption: Workflow for evaluating this compound's impact on cell migration.
Experimental Protocols
A. Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
Cancer cell line of interest
-
Standard cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
24-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a wound healing insert
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells until they reach approximately 90-100% confluency.
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
-
Washing: Gently wash the wells with sterile PBS to remove dislodged cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound or the vehicle control to the respective wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations using a microscope. Mark the locations to ensure the same fields are imaged over time.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Time-Lapse Imaging: Acquire images of the same marked locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0.
B. Transwell Migration and Invasion Assay (Boyden Chamber)
This assay assesses the migratory and invasive potential of individual cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix (for invasion assay only)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound (and vehicle control)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Insert Preparation (for Invasion Assay): If performing an invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify according to the manufacturer's instructions. For a migration assay, this step is omitted.
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve them for 4-6 hours. Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the prepared cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for a period that allows for measurable migration/invasion but prevents cells from proliferating and completely traversing the membrane (typically 12-48 hours, depending on the cell line).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution.
-
Stain the fixed cells with Crystal Violet.
-
-
Imaging and Quantification:
-
Allow the inserts to dry.
-
Image the underside of the membrane using a microscope.
-
Count the number of stained cells in several random fields of view to determine the average number of migrated/invaded cells per field.
-
C. Western Blot Analysis for Molecular Markers
This technique is used to quantify changes in protein expression levels.
Materials:
-
Cell lysates from cells treated with this compound or vehicle control
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against E-cadherin, N-cadherin, Vimentin, β-catenin, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
D. Real-Time Quantitative PCR (RT-qPCR)
This method is used to measure changes in gene expression at the mRNA level.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CDH1, CDH2, VIM, MYC, CCND1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
RNA Extraction: Extract total RNA from treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform real-time PCR using specific primers for the genes of interest.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
References
- 1. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP1B1 Augments the Mesenchymal, Claudin-Low, and Chemoresistant Phenotypes of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following hCYP1B1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of hCYP1B1-IN-2, a potent human cytochrome P450 1B1 (CYP1B1) enzyme inhibitor, on downstream signaling pathways.
Introduction
Cytochrome P450 1B1 (CYP1B1) is an enzyme implicated in the metabolism of a variety of endogenous and exogenous compounds, including procarcinogens. Its overexpression is observed in numerous cancers, making it a significant target for therapeutic intervention. This compound is a highly potent and selective inhibitor of CYP1B1. Western blot analysis is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying changes in the protein expression levels of downstream targets.
Key signaling pathways influenced by CYP1B1 activity include the Wnt/β-catenin pathway, which is critical for cell proliferation and differentiation, and pathways regulating the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. Inhibition of CYP1B1 is expected to modulate the expression of key proteins within these pathways.
Key Downstream Protein Targets for Analysis
Based on the known functions of CYP1B1, the following proteins are recommended for Western blot analysis after this compound treatment:
-
Wnt/β-catenin Pathway:
-
β-catenin: A key mediator of the Wnt signaling pathway.
-
Cyclin D1: A downstream target of β-catenin and a critical regulator of the cell cycle.
-
c-Myc: A proto-oncogene regulated by the Wnt/β-catenin pathway.
-
-
Epithelial-Mesenchymal Transition (EMT) Markers:
-
E-cadherin: An epithelial marker, the expression of which is often lost during EMT.
-
Vimentin: A mesenchymal marker, the expression of which is often gained during EMT.
-
-
Other Potential Targets:
-
ACSL4 (Acyl-CoA Synthetase Long-chain family member 4): An enzyme involved in lipid metabolism and ferroptosis, which has been shown to be regulated by CYP1B1.[1]
-
Sp1 (Specificity protein 1): A transcription factor that can be regulated by CYP1B1 and is involved in cell growth and metastasis.[2]
-
CDC20 (Cell Division Cycle 20): A regulator of cell cycle progression that may be influenced by CYP1B1 expression.[3]
-
DAPK1 (Death-Associated Protein Kinase 1): A pro-apoptotic protein kinase whose expression may be altered by CYP1B1 activity.[3]
-
Experimental Protocols
This section provides a detailed methodology for Western blot analysis following cell treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7 for breast cancer, Caki-1 for renal cell carcinoma) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis:
-
After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled microcentrifuge tube.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein for each sample during electrophoresis.
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein concentration, take an equal amount of protein from each sample (typically 20-40 µg) and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of the target proteins).
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Immunoblotting and Detection
-
Blocking:
-
Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-β-catenin, anti-ACSL4) diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically or based on the manufacturer's datasheet.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis and Quantification
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) from the same sample to correct for variations in protein loading.
-
Data Presentation: Express the results as a fold change in protein expression relative to the vehicle-treated control.
Data Presentation
The following table provides an illustrative example of how to present quantitative Western blot data. The values presented are hypothetical and should be replaced with experimental results.
| Target Protein | Treatment Group | Mean Normalized Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| β-catenin | Vehicle (DMSO) | 1.00 | 0.12 | 1.00 |
| This compound (10 nM) | 0.65 | 0.08 | 0.65 | |
| This compound (50 nM) | 0.32 | 0.05 | 0.32 | |
| Cyclin D1 | Vehicle (DMSO) | 1.00 | 0.15 | 1.00 |
| This compound (10 nM) | 0.71 | 0.10 | 0.71 | |
| This compound (50 nM) | 0.45 | 0.07 | 0.45 | |
| ACSL4 | Vehicle (DMSO) | 1.00 | 0.10 | 1.00 |
| This compound (10 nM) | 1.45 | 0.18 | 1.45 | |
| This compound (50 nM) | 1.89 | 0.22 | 1.89 | |
| E-cadherin | Vehicle (DMSO) | 1.00 | 0.09 | 1.00 |
| This compound (10 nM) | 1.35 | 0.14 | 1.35 | |
| This compound (50 nM) | 1.78 | 0.20 | 1.78 | |
| Vimentin | Vehicle (DMSO) | 1.00 | 0.11 | 1.00 |
| This compound (10 nM) | 0.58 | 0.07 | 0.58 | |
| This compound (50 nM) | 0.29 | 0.04 | 0.29 |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: CYP1B1 signaling pathways affected by this compound.
References
- 1. CYP1B1 inhibits ferroptosis and induces anti-PD-1 resistance by degrading ACSL4 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP1B1 promotes tumorigenesis via altered expression of CDC20 and DAPK1 genes in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
hCYP1B1-IN-2 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of hCYP1B1-IN-2. Below you will find frequently asked questions and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored in a cool, dry place. For long-term storage, it is recommended to keep the product as a dry powder at -20°C or -80°C, sealed from moisture and light.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many organic small molecules, including inhibitors like this compound.[1][2][3] For a similar compound, a stock solution of 10 mg/mL in DMSO was prepared with the aid of ultrasonication to ensure complete dissolution.[4]
Q3: What is the recommended storage condition for stock solutions?
A3: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] These aliquots should be stored at -20°C or -80°C. Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[1] If a solution is stored at -20°C for over a month, its efficacy should be re-verified.[1]
Q4: Is this compound soluble in aqueous buffers?
A4: Like many small molecule inhibitors, this compound is expected to have low solubility in aqueous buffers.[1] To prepare working solutions for in vitro assays, the DMSO stock solution should be diluted into the aqueous buffer. It is crucial to ensure the final concentration of DMSO is low (typically <1%) to avoid solvent-induced effects on the biological system.[5][6][7]
Q5: How can I improve the solubility of this compound for in vivo studies?
A5: For in vivo experiments, a formulation with co-solvents and surfactants is often necessary to achieve the desired concentration and bioavailability. A common formulation for a similar research compound involves a mixture of DMSO, PEG300, Tween-80, and saline.[4][8] For example, a suspension could be prepared by adding the compound to a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
Troubleshooting Guide
Issue 1: I am seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer.
-
Question: Why is my compound precipitating, and what can I do to prevent it?
-
Answer: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize the solvent concentration: Ensure the final concentration of DMSO is as low as possible while still maintaining the solubility of your compound. However, be aware that different cell types and assays can have varying tolerance to DMSO.[7]
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01-0.1%), to your aqueous buffer can help to increase the solubility of the compound.
-
Prepare fresh dilutions: Always prepare fresh dilutions of the compound for your experiments. Do not store diluted aqueous solutions for extended periods.
-
Issue 2: I am observing inconsistent results between experiments.
-
Question: What could be causing the variability in my experimental results?
-
Answer: Inconsistent results can stem from issues with compound stability and handling.
Troubleshooting Steps:
-
Avoid repeated freeze-thaw cycles: As mentioned in the FAQs, aliquot your stock solution to minimize freeze-thaw cycles that can degrade the compound.[1]
-
Protect from light: Store the stock solution and any intermediates in light-protected tubes or wrap them in foil, as some compounds are light-sensitive.[9]
-
Check for solution stability: If you store your stock solution for an extended period, its potency might decrease. It is advisable to prepare fresh stock solutions periodically. If a solution is stored at -20°C for more than one month, re-testing its efficacy is recommended.[1]
-
Ensure consistent solvent concentration: Maintain the same final concentration of DMSO in all wells of your assay, including vehicle controls, to avoid solvent-induced artifacts.[5][6]
-
Issue 3: My compound seems to have lost its activity.
-
Question: Why is my this compound no longer showing inhibitory activity?
-
Answer: Loss of activity is often due to compound degradation.
Troubleshooting Steps:
-
Review storage conditions: Confirm that both the solid compound and the stock solutions have been stored according to the recommendations (cool, dry, and protected from light).[1][9] Improper storage can lead to chemical degradation.
-
Consider pH sensitivity: Some compounds are unstable at certain pH values.[10][11] Ensure the pH of your experimental buffer is within a stable range for the compound. While specific data for this compound is not available, most biological assays are performed at a physiological pH of around 7.4.
-
Prepare fresh stock solution: If you suspect degradation, the best course of action is to prepare a fresh stock solution from the solid compound.
-
Data Presentation
Table 1: Solubility of a Representative Research Compound (FX1) in Common Solvents [4]
| Solvent | Concentration | Notes |
| DMSO | 10 mg/mL (27.11 mM) | Requires sonication for complete dissolution. |
Table 2: Example In Vivo Formulation for a Representative Research Compound (FX1) [4]
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Resulting Solubility | ≥ 1 mg/mL (2.71 mM) |
Experimental Protocols
In Vitro CYP1B1 Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory potential of this compound on human CYP1B1 activity using a fluorogenic substrate.
Materials:
-
Recombinant human CYP1B1 enzyme
-
CYP1B1 substrate (e.g., 7-Ethoxyresorufin)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of the this compound stock solution in DMSO. Then, dilute these into the potassium phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare reaction mixture: In each well of the 96-well plate, add the potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of this compound or vehicle control (buffer with the same final DMSO concentration).
-
Pre-incubation: Add the recombinant human CYP1B1 enzyme to each well. Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate reaction: Add the CYP1B1 substrate (e.g., 7-Ethoxyresorufin) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light.
-
Stop reaction: Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).
-
Read fluorescence: Measure the fluorescence of the product (resorufin in the case of 7-Ethoxyresorufin) using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data analysis: Calculate the percent inhibition of CYP1B1 activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: CYP1B1 metabolic activation pathway and inhibition.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. dbaitalia.it [dbaitalia.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH Dependence Thermal Stability of a Chymotrypsin Inhibitor from Schizolobium parahyba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hCYP1B1-IN-2 Concentration for Cell Culture
Welcome to the technical support center for hCYP1B1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the concentration of this potent inhibitor for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the human cytochrome P450 1B1 (hCYP1B1) enzyme. It exhibits a mixed-inhibition mechanism.[1] CYP1B1 is an enzyme that is overexpressed in many tumor types and is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones.[2][3] By inhibiting CYP1B1, this compound can block these processes, making it a valuable tool for cancer research.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: While the optimal concentration of this compound must be determined empirically for each cell line and experimental condition, a good starting point can be derived from its potent enzymatic inhibition. Given its extremely low IC50 value of 0.040 nM in biochemical assays, we recommend starting with a concentration range of 0.1 nM to 100 nM for initial cell-based assays.[1] For cytotoxicity and cell viability assays, a broader range up to 1000 nM may be explored.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: The choice of cell line is critical and should be based on the expression levels of CYP1B1. Cancer cell lines known to have high CYP1B1 expression are ideal. Examples include breast cancer (e.g., MCF-7, MDA-MB-231), prostate cancer (e.g., PC-3), and cervical cancer (e.g., HeLa) cell lines.[4][5] It is highly recommended to verify CYP1B1 expression in your chosen cell line by qPCR or Western blot before initiating experiments.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: A standard method to assess cytotoxicity is the MTT assay, which measures cell metabolic activity as an indicator of cell viability. You should perform a dose-response experiment with a range of this compound concentrations to determine the concentration that causes 50% inhibition of cell growth (IC50). A detailed protocol for the MTT assay is provided below.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor, all small molecules have the potential for off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration to minimize these effects.[1] To confirm that the observed phenotype is due to the inhibition of CYP1B1, consider using complementary approaches such as siRNA-mediated knockdown of CYP1B1 or using a structurally different CYP1B1 inhibitor to see if it recapitulates the phenotype.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability/Proliferation (e.g., MTT) | 1 nM - 1000 nM | A broad range is recommended to determine the cytotoxic profile. |
| Target Engagement (Western Blot) | 10 nM - 100 nM | To observe effects on downstream signaling pathways. |
| Cell Migration/Invasion Assay | 1 nM - 100 nM | To assess the impact on cancer cell motility. |
| CYP1B1 Enzymatic Activity Assay | 0.1 nM - 100 nM | To confirm direct inhibition of the enzyme in a cellular context. |
Note: The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Table 2: IC50 Values of Potent CYP1B1 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| DMU2139 | - | 9 | [6] |
| DMU2105 | - | 10 | [6] |
| α-naphthoflavone derivative | MCF-7/1B1 | 0.043 | [7] |
Note: This table provides IC50 values for other potent CYP1B1 inhibitors as a reference, given the limited publicly available cell-based IC50 data for this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line with known CYP1B1 expression (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 10, 100, and 1000 nM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the expression of proteins in the Wnt/β-catenin signaling pathway.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a non-toxic, effective concentration of this compound (determined from the MTT assay) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified CYP1B1 signaling pathway and inhibition.
Caption: Troubleshooting decision tree for this compound experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | Low or no CYP1B1 expression in the cell line. | Confirm CYP1B1 protein and mRNA expression levels using Western blot and qPCR. |
| Suboptimal inhibitor concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). | |
| Inhibitor instability or degradation. | Prepare fresh stock solutions. Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| High levels of cell toxicity | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal non-toxic concentration. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. | |
| Inhibitor precipitation in culture medium | Poor aqueous solubility. | Prepare a high-concentration stock in 100% DMSO. Add the stock solution to pre-warmed (37°C) medium while vortexing to ensure rapid dispersion. |
| Final concentration exceeds solubility limit. | Decrease the final working concentration of the inhibitor. | |
| Interaction with media components. | Test the solubility in a simpler buffer like PBS and in media with and without serum. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
troubleshooting inconsistent results with hCYP1B1-IN-2
Technical Support Center: hCYP1B1-IN-2
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is higher in my cell-based assay than the value reported in the biochemical assay. Why is there a discrepancy?
A1: It is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical assays. Several factors can contribute to this difference:
-
Cell Permeability: this compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[1]
-
Protein Binding: The inhibitor can bind to plasma proteins in the culture medium or other intracellular proteins, reducing the free concentration available to bind to CYP1B1.[1]
-
Efflux Pumps: Cancer cells often overexpress efflux pumps (e.g., P-glycoprotein) that can actively transport the inhibitor out of the cell, lowering its effective concentration at the target.[1]
-
Inhibitor Metabolism: Cells can metabolize this compound, reducing the concentration of the active compound over the course of the experiment.[1]
Q2: I'm observing high variability in my results between replicate wells when performing cell viability assays.
A2: High variability often points to technical inconsistencies. Key factors to check include:
-
Pipetting Errors: Ensure pipettes are calibrated and use consistent technique, especially for serial dilutions.[2]
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter inhibitor concentration and affect cell growth.[2] To mitigate this, avoid using the outer wells or ensure they are filled with sterile PBS or media.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[2][3][4] Ensure a homogenous single-cell suspension before plating.
-
Compound Precipitation: At higher concentrations, this compound might precipitate, especially upon dilution from a DMSO stock into an aqueous medium. Visually inspect wells for any precipitate.[2]
Q3: The vehicle control (DMSO) is causing toxicity or other biological effects in my experiment.
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[1] Ensure that every well, including the "untreated" control, receives the same final concentration of the vehicle to normalize any solvent-related effects.[1]
Q4: My inhibitor's effect seems to diminish in long-term experiments (e.g., > 48 hours). What could be the cause?
A4: This "loss of effect" is typically due to the chemical instability or metabolic degradation of the inhibitor in the culture medium.[1][5] Small molecules can degrade over time at 37°C. Consider replenishing the media with freshly diluted inhibitor every 24-48 hours for long-term studies.
Q5: How do I prepare and store this compound to ensure its stability?
A5: Proper handling is critical.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a high-purity, anhydrous solvent like DMSO.[6]
-
Storage: Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene (B1209903) vials and store at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
-
Protection: Protect solutions from light, as some compounds are light-sensitive.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
If you are observing significant variability in IC50 values across experiments, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Detailed Steps:
-
Verify Cell Line: Authenticate your cell line using STR profiling and test for mycoplasma contamination. Use cells from a low passage number, as high-passage cells can exhibit genetic drift and altered drug responses.[2]
-
Standardize Protocol: Minor variations in experimental conditions can significantly impact IC50 values.[2] Strictly control cell seeding density, serum concentration, and the duration of inhibitor incubation.[3][7]
-
Assess Compound Integrity: Always use fresh dilutions for each experiment from a properly stored stock.[5] Visually inspect for precipitation when diluting into aqueous media.
-
Evaluate Assay Method: The inhibitor may interfere with the assay chemistry itself (e.g., reducing MTT reagent).[2] Run a control with the inhibitor in cell-free media to check for interference. Confirm findings using an orthogonal viability assay (e.g., measure ATP content with CellTiter-Glo® if you are using an MTT assay).[8]
Issue 2: Unexpected or Off-Target Effects
Observing a phenotype that doesn't align with known CYP1B1 function can indicate off-target activity.
Validation Strategy:
-
Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of this compound. This compound should not produce the observed phenotype if the effect is on-target.[1]
-
Use a Structurally Unrelated Inhibitor: Employ another known CYP1B1 inhibitor with a different chemical scaffold. If both compounds produce the same biological effect, it strengthens the evidence for an on-target mechanism.[1]
-
Rescue Experiment: If CYP1B1 inhibition is causing the phenotype, re-introducing a functional CYP1B1 (e.g., via transfection) should rescue or reverse the effect.
-
Knockdown/Knockout: Use siRNA or CRISPR to reduce CYP1B1 expression. This should phenocopy the effect of the inhibitor if the effect is on-target.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound
| Assay Type | Target | Recommended Concentration Range | Vehicle Control | Notes |
|---|---|---|---|---|
| Biochemical Assay | Recombinant hCYP1B1 | 0.1 nM - 1 µM | ≤ 0.5% DMSO | Potency is highly dependent on substrate and ATP concentration.[9] |
| Cell-Based Assay | CYP1B1-expressing cells | 0.1 µM - 50 µM | ≤ 0.1% DMSO | Optimal range varies by cell line; perform a dose-response curve.[10] |
| Animal Studies | In vivo models | Varies by model and route | Formulation Dependent | Requires formulation studies to ensure solubility and stability. |
Table 2: Example IC50 Data for CYP Isoform Selectivity
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |
|---|---|---|---|---|
| This compound | Human CYP1B1 | 15 | >200-fold | >500-fold |
| Human CYP1A1 | >3,000 | - | - | |
| Human CYP1A2 | >8,000 | - | - | |
| α-Naphthoflavone | Human CYP1B1 | 5 | 12-fold | 1.2-fold |
| (Reference)[11] | Human CYP1A1 | 60 | - | - |
| | Human CYP1A2 | 6 | - | - |
Signaling Pathways & Workflows
CYP1B1's Role in Carcinogenesis
CYP1B1 is often overexpressed in tumors and plays a key role in metabolizing pro-carcinogens and endogenous molecules like estrogen into genotoxic metabolites.[12][13][14] Inhibition of CYP1B1 is a therapeutic strategy to block this activation pathway.[15]
Caption: hCYP1B1 metabolically activates pro-carcinogens.
Experimental Workflow: Cell-Based CYP1B1 Activity Assay
This workflow outlines the key steps for measuring the inhibitory effect of this compound on CYP1B1 activity within a cellular context using a luminogenic substrate.
Caption: Workflow for a cell-based CYP1B1 inhibition assay.
Experimental Protocols
Protocol 1: Recombinant Human CYP1B1 Inhibition Assay (EROD Assay)
This biochemical assay determines the IC50 of this compound against the isolated enzyme by measuring the inhibition of 7-ethoxyresorufin-O-deethylation (EROD).
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
7-ethoxyresorufin (EROD substrate)
-
Resorufin (B1680543) (standard)
-
This compound
-
DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in potassium phosphate buffer. The final DMSO concentration should be ≤0.5%.[11]
-
Prepare the reaction mixture containing buffer, NADPH regenerating system, and recombinant CYP1B1 enzyme.
-
-
Assay Plate Setup:
-
Add 50 µL of the reaction mixture to each well.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 50 µL of the EROD substrate solution to all wells.[11]
-
-
Measurement:
-
Immediately measure the fluorescence (Excitation: ~530 nm, Emission: ~590 nm) every minute for 15-30 minutes at 37°C.[11] The rate of resorufin production is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[11]
-
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol assesses the effect of this compound on the viability of cancer cells that endogenously express CYP1B1.
Materials:
-
CYP1B1-expressing cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well clear plates
-
Absorbance plate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (≤0.1%).
-
Remove the old medium and replace it with medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.[16]
-
-
Viability Measurement:
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot percent viability against the log of inhibitor concentration to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-target Effects of hCYP1B1-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of hCYP1B1-IN-2 in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on identifying and mitigating potential off-target effects.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Unexpected Cellular Phenotype: You observe a cellular response that does not align with the known functions of CYP1B1. | Off-target Inhibition: The phenotype may be due to the inhibition of other enzymes, most commonly other cytochrome P450 isoforms like CYP1A1 or CYP1A2, which share structural similarities with CYP1B1.[1][2][3] | 1. Perform a Selectivity Assay: Test this compound against a panel of related CYP isoforms (especially CYP1A1 and CYP1A2) to determine its selectivity profile.[4][5] 2. Use a Structurally Different Inhibitor: Compare the results with another selective CYP1B1 inhibitor that has a different chemical scaffold.[6] If the unexpected phenotype persists, it is more likely to be an on-target effect. 3. Rescue Experiment: If possible, overexpress CYP1B1 in your cell model. If this rescues the expected phenotype but not the unexpected one, it points to an off-target effect. |
| Inconsistent Results Between in vitro and Cell-Based Assays: The inhibitor shows high potency in an in vitro assay with purified enzyme but has a different or weaker effect in a cellular context. | Cellular Factors: This discrepancy could be due to poor cell permeability of the inhibitor, rapid metabolism of the inhibitor within the cells, or the presence of efflux pumps that remove the inhibitor.[7][8] | 1. Assess Cell Permeability: Conduct cellular uptake assays to confirm that this compound is reaching its intracellular target. 2. Evaluate Compound Stability: Determine the metabolic stability of the inhibitor in your specific cell culture system. 3. Consider Efflux Pump Inhibition: Test for the involvement of efflux transporters like ABCG2 by co-administering a known inhibitor of these pumps.[7][8] |
| High Background Signal in Biochemical Assays: You are observing high background fluorescence or luminescence in your enzymatic assays, making it difficult to determine the true inhibitory effect. | Compound Interference: The inhibitor itself might be fluorescent or may interfere with the assay reagents. | 1. Run a Control without Enzyme: To check for intrinsic fluorescence of the compound, run the assay with this compound but without the CYP enzyme. 2. Use an Orthogonal Assay: Validate your findings using a different assay format that relies on a different detection method (e.g., a radiometric assay instead of a fluorometric one). |
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-targets for this compound?
A1: Due to the high structural homology within the cytochrome P450 family, the most probable off-targets for a CYP1B1 inhibitor are other CYP isoforms.[1][2][3] Specifically, CYP1A1 and CYP1A2 are of primary concern because they belong to the same family and have overlapping substrate specificities.[3][9] Inhibition of these isoforms can lead to unintended alterations in the metabolism of other endogenous compounds and xenobiotics.[10]
Q2: How can I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A2: To minimize off-target effects, it is crucial to use the lowest concentration of the inhibitor that still achieves the desired on-target effect. We recommend performing a dose-response curve in your experimental system to determine the IC50 (or EC50) for CYP1B1 inhibition. For subsequent experiments, aim to use a concentration that is at or near the IC50 value. Using concentrations significantly higher than the IC50 increases the likelihood of engaging less sensitive off-targets.
Q3: What are the essential experimental controls to include when working with this compound?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat a sample with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a known, well-characterized CYP1B1 inhibitor as a positive control for inhibition.
-
Negative Control Compound: If available, use an inactive analogue of this compound to control for effects unrelated to CYP1B1 inhibition.
-
On-target Validation: In cellular experiments, confirm target engagement, for example, by measuring the reduced metabolism of a known CYP1B1 substrate.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of the human cytochrome P450 1B1 enzyme.[11] It is reported to have an IC50 of 0.040 nM and a Ki value of 21.71 pM, acting via a mixed inhibition manner. By blocking the activity of CYP1B1, it prevents the metabolic activation of procarcinogens and the metabolism of certain endogenous and exogenous compounds.[11][12]
Quantitative Data
Due to the lack of publicly available selectivity data for this compound, the following table presents the inhibitory activity of a representative potent and selective CYP1B1 inhibitor, 2,4,2',6'-Tetramethoxystilbene (2,4,2',6'-TMS), against closely related CYP1A subfamily enzymes. This illustrates the typical selectivity profile that should be determined for this compound.
| Enzyme | IC50 (nM) | Fold Selectivity vs. CYP1A1 | Fold Selectivity vs. CYP1A2 |
| CYP1B1 | 2 | - | - |
| CYP1A1 | 350 | 175-fold | - |
| CYP1A2 | 170 | - | 85-fold |
Data is for the representative inhibitor 2,4,2',6'-TMS and is intended to be illustrative.[2][13]
Experimental Protocols
Protocol: Fluorometric CYP Inhibition Assay
This protocol describes a high-throughput fluorometric assay to determine the IC50 values of a test compound against various CYP isoforms.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1B1, CYP1A1, CYP1A2)
-
Fluorogenic probe substrate specific for each CYP isoform (e.g., 7-Ethoxyresorufin for CYP1A1 and CYP1B1)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent should be kept constant across all wells (typically ≤1%).
-
Reaction Mixture Preparation: In each well of the microplate, add the potassium phosphate buffer, the recombinant CYP enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only) and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Fluorescence Measurement: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile). Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the product of the fluorogenic probe.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Visualizations
Caption: CYP1B1 Signaling Pathway and Inhibition.
Caption: Workflow for Assessing Inhibitor Selectivity.
Caption: Logical Workflow for Troubleshooting.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of polycyclic inhibitors for human cytochrome P450s 1A1, 1A2, and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 6. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of methoxyflavonoids on human CYP1B1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 11. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing hCYP1B1-IN-2 Degradation in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of hCYP1B1-IN-2 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in experimental media a concern?
A1: this compound is a potent and selective inhibitor of human cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in various tumors.[1][2] The stability of this compound in cell culture media is crucial because its degradation can lead to a decreased effective concentration, potentially causing inaccurate interpretations of experimental results, such as potency and efficacy.[3][4]
Q2: What are the primary factors that can influence the stability of a small molecule inhibitor like this compound in cell culture media?
A2: Several factors can affect the stability of small molecule inhibitors in cell culture media:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of chemical compounds.[3]
-
pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[3][5]
-
Media Components: Components within the media, such as amino acids (e.g., cysteine) and vitamins, can react with the compound.[6][7][8] Serum proteins in supplemented media can sometimes stabilize compounds but can also interfere with their activity.[6][9]
-
Light Exposure: Exposure to UV and visible light can induce photochemical degradation.[10]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[10]
-
Adsorption to Plasticware: Hydrophobic compounds may adhere to the surface of culture plates and other plasticware, reducing the available concentration.[4][5]
Q3: How can I determine if this compound is degrading in my specific experimental setup?
A3: A stability study is the most direct way to assess the degradation of this compound in your cell culture medium. This typically involves incubating the compound in the media under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[5][11] A significant decrease in concentration over time indicates instability.[4] Analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for quantification.[3][11]
Q4: What are the signs of this compound degradation in my experiments?
A4: Inconsistent or non-reproducible experimental results are a common sign of compound instability.[4] You might also observe a discrepancy between the compound's potency in biochemical assays versus cell-based assays.[5] A color change in the stock or working solution can also indicate chemical degradation.[10]
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in experimental media.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected activity of this compound. | Compound degradation in the experimental media. | Perform a stability study to determine the half-life of this compound in your specific media and under your experimental conditions.[4][5] If degradation is confirmed, consider replenishing the compound by changing the media at regular intervals.[5] |
| Adsorption of the compound to plasticware. | Use low-binding plates and pipette tips. You can also include a control without cells to assess the extent of non-specific binding.[5][6] | |
| Incomplete dissolution of the compound. | Ensure the stock solution is fully dissolved before preparing working solutions. Gentle vortexing or sonication can help.[5] | |
| High variability between experimental replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for sample collection and processing. Use calibrated pipettes and ensure uniform mixing of solutions.[6] |
| Issues with the analytical method for quantification. | Validate your analytical method (e.g., HPLC, LC-MS) for linearity, precision, and accuracy.[6] | |
| Precipitation of the compound upon dilution into aqueous media. | The compound's aqueous solubility limit has been exceeded. | Try lowering the final concentration of the compound. Optimize the concentration of the solvent (e.g., DMSO) in the final working solution, ensuring it is not cytotoxic to the cells.[12] |
| The pH of the buffer is not optimal for the compound's solubility. | Experiment with different pH values for your buffer system to find the optimal range for solubility.[12] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the chemical stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (HPLC or LC-MS)
-
Quenching solvent (e.g., ice-cold acetonitrile)
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare Working Solution: Dilute the stock solution into pre-warmed complete cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.5%) and consistent across all samples.[3]
-
Time Zero (T=0) Sample: Immediately collect an aliquot of the working solution. This will serve as the baseline (T=0) measurement.
-
Incubation: Aliquot the remaining working solution into sterile tubes, one for each time point (e.g., 2, 4, 8, 24, 48 hours), and place them in a 37°C, 5% CO2 incubator.[11]
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., 3 volumes of ice-cold acetonitrile) to precipitate proteins.[3] Vortex the sample and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Signaling Pathway
Caption: Simplified CYP1B1 signaling pathway in cancer.
Experimental Workflow
Caption: Workflow for assessing compound stability.
References
- 1. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
how to avoid edge effects in 96-well plates with hCYP1B1-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating edge effects and ensuring data integrity when using hCYP1B1-IN-2 in 96-well plate-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate, and why is it a concern for my this compound experiments?
A1: The "edge effect" refers to the phenomenon where the wells on the perimeter of a 96-well plate behave differently from the interior wells. This is primarily caused by increased evaporation of the culture medium from the outer wells.[1][2] This evaporation leads to changes in the concentration of media components, such as salts and nutrients, as well as the concentration of your test compound, this compound.[1][2] Such variability can significantly impact cell viability, proliferation, and the apparent potency of the inhibitor, leading to unreliable and irreproducible results.
Q2: I am observing higher variability in the outer wells of my plate when treating cells with this compound. Could this be the edge effect?
A2: Yes, increased variability between replicate wells, particularly between the outer and inner wells, is a classic indicator of the edge effect.[1][2] This can manifest as inconsistent cell growth, altered cellular morphology, or a higher standard deviation in your assay readout (e.g., fluorescence, luminescence, or absorbance) in the perimeter wells compared to the central wells.
Q3: How can I minimize the edge effect without purchasing specialized, expensive plates?
A3: A common and effective strategy is to create a humidity barrier by filling the 36 outermost wells with a sterile liquid such as sterile deionized water, phosphate-buffered saline (PBS), or cell culture medium. This helps to saturate the air within the plate, reducing evaporation from the inner experimental wells. Additionally, using adhesive plate sealers or parafilm can further minimize evaporation. For cell-based assays requiring gas exchange, breathable sealing films are recommended.
Q4: Can the stability of this compound in the cell culture medium affect my results?
Q5: My this compound is dissolved in DMSO. Could the solvent be contributing to any issues?
A5: While DMSO is a common solvent for many small molecule inhibitors, it is important to ensure that the final concentration in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is also crucial to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent on the cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in data from outer wells | Edge Effect: Increased evaporation from perimeter wells. | 1. Create a Humidity Barrier: Fill the outer 36 wells with 200 µL of sterile PBS or media. 2. Use Plate Sealers: Employ adhesive or breathable sealing films to cover the plate during incubation. 3. Optimize Incubation: Ensure the incubator has high humidity (≥95%) and stable temperature. |
| Inconsistent results across different experiments | This compound Instability: Degradation of the compound in cell culture media over time. | 1. Prepare Fresh Solutions: Make fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize Light Exposure: Protect the compound from light during preparation and incubation. 3. Reduce Incubation Time: If the experimental design allows, shorten the treatment duration. 4. Perform a Stability Test: Incubate this compound in media for the duration of your experiment and measure its concentration at different time points via HPLC or a similar method. |
| Low potency of this compound | Poor Solubility: The compound may be precipitating out of the aqueous cell culture medium. | 1. Check for Precipitation: Visually inspect the wells for any signs of compound precipitation. 2. Modify Formulation: Consider using solubility enhancers like cyclodextrins, if compatible with your assay. 3. Sonication: Briefly sonicate the stock solution before further dilution to ensure it is fully dissolved. |
| Overall poor cell health | Uneven Cell Seeding: Inconsistent number of cells plated per well. Thermal Gradients: Temperature differences across the plate during cell seeding. | 1. Thoroughly Mix Cell Suspension: Ensure a homogenous cell suspension before and during plating. 2. Plate Equilibration: Allow the seeded plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell settling. 3. Pre-warm Media: Ensure all media and solutions are pre-warmed to 37°C before use. |
Data Presentation: Evaporation in 96-Well Plates
The following tables summarize the impact of different strategies on media evaporation in 96-well plates.
Table 1: Percent Volume Loss in a 96-Well Plate After 4 Days at 37°C
| Well Type | Standard Lid | Sealed Plate |
| Corner Wells | ~25-35% | < 5% |
| Edge Wells (Non-corner) | ~15-25% | < 5% |
| Inner Wells | ~5-10% | < 2% |
Data are generalized from multiple sources and can vary based on specific incubator conditions.
Table 2: Effect of Filling Outer Wells on Inner Well Volume Loss (72-hour incubation)
| Condition | Average Volume Loss in Inner 60 Wells |
| Outer Wells Empty | 10-15% |
| Outer Wells Filled with PBS | < 5% |
Experimental Protocols
Protocol 1: Cell-Based Assay with this compound in a 96-Well Plate to Mitigate Edge Effects
This protocol provides a general framework for a cell-based assay using this compound, incorporating best practices to minimize the edge effect.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom tissue culture plates
-
Sterile PBS
-
Reagents for your specific assay endpoint (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Adhesive or breathable plate sealer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to prepare a suspension at the desired density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into the inner 60 wells of the 96-well plate.
-
Fill the 36 outer wells with 200 µL of sterile PBS to create a humidity barrier.
-
Allow the plate to sit at room temperature on a level surface for 15-20 minutes to ensure even cell settling.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium at 2x the final desired concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the inner wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Seal the plate with a breathable sealer.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Endpoint Measurement:
-
Following incubation, perform your chosen assay to measure the desired endpoint (e.g., cell viability, reporter gene expression) according to the manufacturer's instructions.
-
Mandatory Visualizations
Experimental Workflow to Mitigate Edge Effect
Caption: Workflow for a 96-well plate assay designed to minimize the edge effect.
Simplified CYP1B1 Signaling Pathway
References
ensuring consistent cell seeding for hCYP1B1-IN-2 experiments
Ensuring Consistent Cell Seeding for Reliable and Reproducible Results
Consistent cell seeding is the foundation of robust and reproducible in vitro experiments. For studies involving potent inhibitors like hCYP1B1-IN-2, even minor variations in cell density can lead to significant differences in assay results, affecting data interpretation and the determination of key parameters like IC50 values. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers achieve uniform cell seeding.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most critical first step for ensuring consistent cell seeding?
A: The most critical step is performing an accurate cell count and viability assessment.[1][2] This ensures that you begin with a known quantity of healthy, viable cells, which is essential for reproducibility in sub-culturing and setting up experiments.[3] An inaccurate initial count is a primary source of variability between wells and experiments.[4]
Q2: How can I avoid cell clumping in my suspension before seeding?
A: To prevent clumping, ensure adherent cells are not over-trypsinized and that the cell pellet is gently but thoroughly resuspended into a single-cell suspension.[5] Pipetting the suspension up and down several times with a sterile pipette is a common technique to break up aggregates.[5] A homogenous suspension is crucial for accurate counting and even distribution in the plate wells.[4]
Q3: My cells are unevenly distributed in the wells (e.g., clumped in the center or around the edges). Why is this happening?
A: This is a common issue with several potential causes:
-
Clustering in the center: Often caused by a swirling or circular shaking motion after plating, which creates a vortex that pushes cells to the middle.[6]
-
Clustering on one side: This may indicate that the incubator shelf is not perfectly level.[6]
-
Concentric ring patterns or edge clustering: Can be caused by vibrations, an overly strong incubator fan, or thermal gradients as a room-temperature plate warms up inside the incubator (the "edge effect").[6][7]
To solve this, use a gentle back-and-forth, left-to-right shaking motion, let the plate rest at room temperature for 15-20 minutes before incubation to allow cells to settle, and ensure the incubator is level and free from vibrations.[8]
Q4: What is the optimal seeding density for my this compound experiment?
A: The optimal seeding density is highly dependent on the specific cell line's growth rate, the size of the culture vessel (e.g., 96-well plate), and the duration of the experiment.[9][10]
-
For proliferation assays, a lower initial density is needed to allow room for growth.[11]
-
For cytotoxicity assays, a higher density ensures a strong initial signal.[11]
-
For typical drug screening in 96-well plates, a range of 5,000 to 20,000 cells per well is common.[12] It is strongly recommended to perform a cell titration experiment (seeding a range of densities) to determine the ideal density that falls within the linear range of your specific assay.[11][13]
Q5: How does the "edge effect" impact my multi-well plate experiments, and how can I mitigate it?
A: The "edge effect" refers to the phenomenon where wells on the perimeter of a plate evaporate more quickly than the inner wells.[14] This changes the media concentration and temperature, leading to variability in cell growth and inconsistent results.[15][16] To mitigate this:
-
Create a Humidity Buffer: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or cell culture medium to create a moisture barrier.[15][16][17]
-
Use Specialized Plates: Some plates are designed with moats or wider inter-well spaces that can be filled with liquid to insulate all wells.[17][18]
-
Ensure Thermal Equilibration: Allow plates to equilibrate to the incubator temperature before seeding to minimize thermal gradients.[7][15]
Q6: Should I use manual or automated cell counting?
A: Both methods have pros and cons.
-
Manual Counting (Hemocytometer): Has a low initial cost and is highly versatile. However, it is slower and prone to user-to-user variability and subjectivity.[4][19][20]
-
Automated Counting: Offers higher speed, precision, and reproducibility by removing human subjectivity.[3][19][21] The initial equipment cost is higher, and some systems require specific consumables.[4][19] For high-throughput screening or experiments requiring maximum consistency, automated counting is generally superior.[3]
Section 2: Troubleshooting Guide for Uneven Cell Seeding
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inaccurate pipetting.[13] 2. Cell suspension is not homogenous (cells settling over time).[2] 3. Inconsistent cell counting. | 1. Ensure pipettes are calibrated; use consistent, careful technique. 2. Create a "mastermix" of the cell suspension for the entire plate. Gently mix the suspension before pipetting each row/column.[5] 3. Perform cell counts in duplicate or triplicate and average the results.[22] |
| Cells are clumped in the center of the well | 1. Swirling the plate after seeding.[6] 2. Too much medium in the well, causing a central depression.[8] | 1. After seeding, use a gentle forward-backward and side-to-side shaking motion.[8] 2. Ensure the correct volume of medium is used for the plate format (see Table 1). |
| Cells grow only around the edges of the well | 1. "Edge effect" due to temperature gradients and evaporation.[7][14] 2. Insufficient medium volume.[6] | 1. Allow the plate to sit at room temperature for 15-20 minutes before incubation.[8][15] 2. Fill outer wells with sterile PBS or medium to act as a buffer.[17] 3. Use the recommended medium volume for your plate type. |
| Poor cell attachment or low viability after seeding | 1. Cells were unhealthy before seeding (over-confluent, high passage number).[13] 2. Over-exposure to dissociation agents (e.g., trypsin). 3. Formation of air bubbles during seeding, preventing attachment.[2] | 1. Always use cells that are healthy and in their logarithmic growth phase.[16] 2. Minimize trypsinization time and neutralize it properly. 3. Pipette cell suspension slowly down the side of the well to avoid bubbles. |
Section 3: Experimental Protocols
Protocol 3.1: Manual Cell Counting with a Hemocytometer
This protocol describes a standard method for determining viable cell concentration using Trypan Blue.
-
Prepare the Sample: After trypsinizing and resuspending cells, take a 20 µL aliquot from your uniform single-cell suspension.
-
Stain with Trypan Blue: In a new microcentrifuge tube, mix the 20 µL of cell suspension with 20 µL of 0.4% Trypan Blue solution (this is a 1:2 dilution). Gently mix by pipetting.[23] Incubate for 1-2 minutes at room temperature.
-
Load the Hemocytometer: Clean the hemocytometer and its coverslip with 70% ethanol (B145695) and dry completely.[24] Place the coverslip over the counting chamber. Pipette 10 µL of the cell/trypan blue mixture into the V-shaped groove to fill the chamber by capillary action.[1][22] Do not overfill.
-
Count the Cells: Place the hemocytometer on a microscope stage at 10x magnification. Count the number of live (clear, un-stained) cells in the four large corner squares (each composed of 16 smaller squares).[23] Follow a consistent rule for cells on the lines (e.g., count cells on the top and left lines but not the bottom and right).
-
Calculate Cell Concentration:
Protocol 3.2: Consistent Cell Seeding in a 96-Well Plate
This protocol is designed to minimize variability for drug screening assays.
-
Determine Cell Number: Based on your optimized seeding density (e.g., 10,000 cells/well) and the number of wells, calculate the total number of viable cells needed. Always prepare ~10-15% extra volume to account for pipetting loss.
-
Prepare Mastermix: From your counted cell stock, calculate the volume needed to get the total cell number. Centrifuge this volume, discard the supernatant, and resuspend the pellet in the final volume of fresh, pre-warmed culture medium needed for all wells. This is your mastermix.
-
Plate the Cells:
-
If mitigating the edge effect, first add sterile PBS or medium to the 36 perimeter wells.
-
Gently resuspend the mastermix immediately before and during pipetting to prevent cells from settling.[5]
-
Using a multichannel pipette, dispense the desired volume (e.g., 100 µL) of the cell suspension into the inner 60 wells.
-
-
Distribute and Settle: Gently shake the plate forward-and-back and side-to-side 5-6 times to ensure even distribution.[8]
-
Incubate: Let the plate sit on a level surface at room temperature for 15-20 minutes to allow cells to settle evenly.[8] Carefully transfer the plate to a 37°C, 5% CO₂ incubator.
Section 4: Quantitative Data Summary
Table 1: General Recommendations for Seeding Density and Media Volume
Note: These are starting recommendations. Optimal density must be determined empirically for each cell line and experiment.[10]
| Plate Format | Growth Area (cm²/well) | Media Volume (mL/well) | Seeding Density (cells/well) |
| 6-well | 9.6 | 2.0 - 3.0 | 2.5 x 10⁵ - 5.0 x 10⁵ |
| 12-well | 4.5 | 1.0 - 2.0 | 1.0 x 10⁵ - 2.5 x 10⁵ |
| 24-well | 2.0 | 0.5 - 1.0 | 0.5 x 10⁵ - 1.0 x 10⁵ |
| 96-well | 0.32 | 0.1 - 0.2 | 0.5 x 10⁴ - 2.0 x 10⁴[12] |
(Data compiled from general cell culture guidelines)[8]
Section 5: Visual Guides and Workflows
Diagram 1: Workflow for Consistent Cell Seeding
References
- 1. Counting Cells with Hemocytometer [protocols.io]
- 2. Cell seeding protocol - Eppendorf Lithuania [eppendorf.com]
- 3. chemometec.com [chemometec.com]
- 4. corning.com [corning.com]
- 5. m.youtube.com [m.youtube.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. biospherix.com [biospherix.com]
- 8. Why Cell Seeding Uneven? How To Avoid?_Blog_Shanghai Welso Technology Co.,Ltd. [welsotech.com]
- 9. opentrons.com [opentrons.com]
- 10. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. biocompare.com [biocompare.com]
- 14. Blog [midsci.com]
- 15. gmpplastic.com [gmpplastic.com]
- 16. benchchem.com [benchchem.com]
- 17. eppendorf.com [eppendorf.com]
- 18. usascientific.com [usascientific.com]
- 19. Manual vs. Automated Cell Counters [denovix.com]
- 20. rwdstco.com [rwdstco.com]
- 21. biocompare.com [biocompare.com]
- 22. Manually Counting Cells in a Hemocytomer | Thermo Fisher Scientific - US [thermofisher.com]
- 23. stemcell.com [stemcell.com]
- 24. chemometec.com [chemometec.com]
proper storage and handling of hCYP1B1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage, handling, and use of hCYP1B1-IN-2, a potent human cytochrome P450 1B1 (hCYP1B1) inhibitor. The information is designed to assist researchers in obtaining reliable and reproducible experimental results while ensuring safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the human cytochrome P450 1B1 (hCYP1B1) enzyme.[1][2][3] It exhibits extremely potent anti-hCYP1B1 activity with a reported half-maximal inhibitory concentration (IC50) of 0.040 nM and a Ki value of 21.71 pM.[1][2] The primary mechanism of action involves the inhibition of hCYP1B1's enzymatic activity. Additionally, this compound has been shown to block Aryl Hydrocarbon Receptor (AhR) transcription activity.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For specific instructions, always refer to the Certificate of Analysis (CoA) provided by the supplier. However, general guidelines for small molecule inhibitors from suppliers like MedChemExpress are as follows:
-
Solid (Powder) Form:
-
Store at -20°C for up to 3 years.
-
Store at 4°C for up to 2 years.
-
-
In Solvent (Stock Solution):
It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6]
-
General Reconstitution Protocol:
-
Before opening the vial, centrifuge it to ensure all the powder is at the bottom.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the DMSO to the vial containing the inhibitor powder.
-
To aid dissolution, vortex the solution and, if necessary, gently warm it to 37°C or sonicate for a short period.[6]
-
Ensure the solution is clear and free of any visible particulates before use.
-
Q4: I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic small molecules.[6][7] Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your cell culture medium or assay buffer.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]
-
Use of Co-solvents: For in vivo experiments or if precipitation persists, the use of co-solvents like glycerol, Tween 80, or PEG400 in the final formulation might be necessary.[5]
Q5: My experimental results are inconsistent. Could the stability of this compound in my cell culture media be a factor?
A5: Yes, the stability of small molecule inhibitors in cell culture media can significantly impact experimental outcomes.[9] Degradation in the media over the course of an experiment can lead to a decrease in the effective inhibitor concentration.[9]
-
Troubleshooting Steps:
-
Minimize Incubation Time: If the experimental design allows, shorten the incubation period.
-
Replenish the Inhibitor: For longer experiments, consider replacing the media with freshly prepared media containing this compound at regular intervals.[9]
-
Assess Media Components: Components in the media, such as serum proteins or amino acids, can sometimes interact with and degrade the compound.[9][10] If possible, test for stability in media with reduced serum or in a simpler buffer system.[10]
-
Quantitative Data
The following table summarizes the known inhibitory potency of this compound.
| Parameter | Value | Reference |
| IC50 (hCYP1B1) | 0.040 nM | [1][2][3] |
| Ki (hCYP1B1) | 21.71 pM | [1][2] |
Experimental Protocols
Cell-Based CYP1B1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on CYP1B1 activity in a cellular context.
Materials:
-
Cancer cell line with known CYP1B1 expression (e.g., MCF-7, PC-3)
-
Appropriate cell culture medium and supplements
-
This compound
-
A suitable fluorogenic or luminogenic CYP1B1 substrate
-
96-well plates (white or black, depending on the detection method)
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Enzymatic Reaction:
-
Add the CYP1B1 substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for a specific time, protected from light.
-
-
Signal Detection:
-
Stop the reaction if necessary (e.g., by adding a stop solution like ice-cold acetonitrile).
-
Measure the fluorescence or luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CYP1B1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Signaling Pathways and Experimental Workflows
CYP1B1 and AhR Signaling Pathway
hCYP1B1 expression is regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This compound has been shown to block AhR transcriptional activity, suggesting it may interfere with this pathway.
Experimental Workflow for Assessing Inhibitor Stability in Cell Culture Media
A structured approach to evaluating the stability of this compound in your specific experimental conditions is crucial for reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. dbaitalia.it [dbaitalia.it]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing hCYP1B1-IN-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and experimental conditions for hCYP1B1-IN-2 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective inhibitor of the human cytochrome P450 1B1 (hCYP1B1) enzyme.[1] It exhibits extremely potent anti-hCYP1B1 activity with a reported IC50 of 0.040 nM and a Ki value of 21.71 pM.[1] this compound functions through a mixed-inhibition mechanism, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1] By inhibiting CYP1B1, this compound can block the metabolic activation of procarcinogens and modulate the metabolism of steroid hormones, making it a valuable tool for cancer research.
Q2: What are the typical incubation times for this compound in cell-based assays?
Optimal incubation times for this compound are dependent on the cell type, the specific assay being performed, and the concentration of the inhibitor. For initial experiments, a time-course study is recommended. However, based on literature for similar CYP1B1 inhibitors and general cell-based assay protocols, the following are common starting points:
-
Cell Viability/Proliferation Assays (e.g., MTT): 24, 48, or 72 hours.
-
Cell Migration/Invasion Assays: 5 to 72 hours.
-
Apoptosis Assays (e.g., Caspase activity): 24 to 48 hours.
-
Western Blot Analysis: 24 to 48 hours to observe changes in protein expression downstream of CYP1B1 inhibition.
-
CYP1B1 Enzymatic Activity Assays: For direct measurement of enzyme inhibition, shorter incubation times of 15-30 minutes are often sufficient after a brief pre-incubation with the inhibitor.
Q3: What concentration of this compound should I use in my experiments?
The effective concentration of this compound will vary between cell lines and experimental setups. Due to its high potency, nanomolar concentrations are typically effective. A dose-response experiment is crucial to determine the optimal concentration for your specific model. The following table provides recommended starting concentration ranges for various assays based on data for a closely related analog, Cyp1B1-IN-3.
Data Presentation
Table 1: Inhibitory Activity of a this compound Analog (Cyp1B1-IN-3)
| Enzyme | IC50 (nM) |
| CYP1B1 | 6.6 |
| CYP1A1 | 347.3 |
| CYP1A2 | >10,000 |
Data sourced from product information for Cyp1B1-IN-3, a potent and selective CYP1B1 inhibitor.
Table 2: Recommended Starting Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration Range (nM) |
| Cell Viability/Proliferation | 1 - 1000 |
| Cell Migration/Invasion | 1 - 100 |
| Western Blot Analysis | 10 - 100 |
| CYP1B1 Enzymatic Activity | 0.1 - 100 |
Note: These are starting recommendations. The optimal concentration should be empirically determined for each specific cell line and experimental condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect observed | Incubation time is too short: The inhibitor may not have had enough time to exert its biological effect. | Perform a time-course experiment: Test multiple time points (e.g., 24, 48, 72 hours) to determine the optimal incubation duration for your specific endpoint. |
| Inhibitor concentration is too low: The concentration used may be below the effective range for the target cells. | Perform a dose-response experiment: Test a range of concentrations (e.g., from 0.1 nM to 1000 nM) to determine the IC50 value for your cell line. | |
| Inhibitor instability: The compound may be degrading in the cell culture medium over time. | Assess inhibitor stability: Incubate this compound in your specific cell culture medium at 37°C for various time points and measure its concentration by HPLC or a similar method. Consider preparing fresh inhibitor solutions for each experiment and minimizing exposure to light and repeated freeze-thaw cycles. | |
| Low CYP1B1 expression in the cell line: The target enzyme may not be present at sufficient levels for the inhibitor to have a measurable effect. | Verify CYP1B1 expression: Check the expression of CYP1B1 in your cell line at both the mRNA and protein level using RT-qPCR and Western blot, respectively. | |
| High levels of cell death or toxicity | Inhibitor concentration is too high: Excessive concentrations can lead to off-target effects and general cytotoxicity. | Lower the inhibitor concentration: Use concentrations at or slightly above the determined IC50 value. Refer to your dose-response curve to select a non-toxic concentration. |
| Prolonged exposure: Continuous exposure to the inhibitor may be toxic to the cells. | Reduce the incubation time: Determine the minimum time required to achieve the desired inhibitory effect. | |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic at higher concentrations. | Ensure the final solvent concentration is low: Typically, the final DMSO concentration should be kept below 0.1-0.5%. Always include a vehicle-only control in your experiments. | |
| High variability between replicates | Inconsistent cell seeding or handling: Uneven cell numbers or variations in treatment application can lead to variable results. | Standardize cell culture and plating techniques: Ensure consistent cell densities and accurate pipetting of the inhibitor. |
| Incomplete solubilization of the inhibitor: The compound may not be fully dissolved in the stock solution or culture medium. | Ensure complete dissolution: Vortex stock solutions thoroughly and ensure the inhibitor is fully dispersed in the culture medium before adding to the cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression of target proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-p-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle for 24 or 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Caption: A generalized experimental workflow for optimizing this compound treatment.
Caption: Simplified signaling pathway of CYP1B1 and the inhibitory action of this compound.
References
Validation & Comparative
Selectivity Profile of CYP1B1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of potent cytochrome P450 1B1 (CYP1B1) inhibitors against other major CYP isoforms. Due to the absence of publicly available data for a specific compound designated "hCYP1B1-IN-2," this document utilizes well-characterized, selective CYP1B1 inhibitors, α-Naphthoflavone (ANF) and (E)-2,3',4,5'-tetramethoxystilbene (TMS), as representative examples to illustrate selectivity profiling.
Quantitative Selectivity Profile
The inhibitory activity of ANF and TMS against human CYP1B1 and the closely related CYP1A1 and CYP1A2 isoforms is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | CYP1B1 IC50 (nM) | CYP1A1 IC50 (nM) | CYP1A2 IC50 (nM) | Fold Selectivity (CYP1A1/CYP1B1) | Fold Selectivity (CYP1A2/CYP1B1) |
| α-Naphthoflavone (ANF) | 4[1] | 60[1] | 6[1] | 15 | 1.5 |
| (E)-2,3',4,5'-tetramethoxystilbene (TMS) | 6[2] | 300[2] | 3100[2] | 50 | 517 |
Note: Higher fold selectivity indicates a greater preference for inhibiting CYP1B1 over the other CYP isoforms.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency and selectivity of enzyme inhibitors. A common method for this is the in vitro CYP inhibition assay using human liver microsomes or recombinant CYP enzymes. Below is a detailed methodology for a typical fluorometric assay.
Fluorometric CYP Inhibition Assay Protocol
This protocol outlines a high-throughput method for determining the IC50 values of test compounds against various CYP isoforms.
1. Materials and Reagents:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1B1, CYP1A1, CYP1A2)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Fluorogenic probe substrates specific for each CYP isoform (e.g., 7-ethoxyresorufin (B15458) for CYP1A1/1B1, 3-cyano-7-ethoxycoumarin (B1664124) for CYP1A2/2C19)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitors with known IC50 values for each CYP isoform
-
96-well microplates (black, clear bottom for fluorescence reading)
-
Microplate reader with fluorescence detection capabilities
2. Assay Procedure:
-
Prepare Reagent Solutions: Prepare working solutions of the phosphate buffer, NADPH regenerating system, and fluorogenic probe substrates at the desired concentrations.
-
Serial Dilution of Test Compound: Prepare a series of dilutions of the test compound in the assay buffer. Typically, an 8-point concentration curve is generated. Also, include a vehicle control (solvent only) and a positive control inhibitor.
-
Incubation Setup:
-
To each well of the 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the serially diluted test compound, vehicle control, or positive control to the respective wells.
-
Add the human liver microsomes or recombinant CYP enzyme solution to each well and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Initiate the Reaction: Start the enzymatic reaction by adding the NADPH regenerating system to all wells.
-
Add Probe Substrate: Immediately after adding the NADPH system, add the fluorogenic probe substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile (B52724) or a specific buffer).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
3. Data Analysis:
-
Background Subtraction: Subtract the background fluorescence (from wells without enzyme or substrate) from all readings.
-
Calculate Percent Inhibition: Determine the percentage of CYP activity inhibited by the test compound at each concentration relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_vehicle))
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathway Involvement of CYP1B1
CYP1B1 plays a significant role in various cellular signaling pathways, and its expression is regulated by multiple factors. Understanding these pathways is crucial for researchers in drug development.
The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a primary regulator of CYP1B1 expression.[3] Ligands such as polycyclic aromatic hydrocarbons (PAHs) bind to AhR, leading to its translocation to the nucleus and subsequent induction of CYP1B1 gene transcription.[3] Additionally, inflammatory signaling, through pathways like the p38 MAP kinase pathway, can potentiate the induction of CYP1B1.[3][4] The Wnt/β-catenin signaling pathway has also been shown to upregulate CYP1B1 expression, linking it to cell proliferation and metastasis in cancer.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the selectivity profile of a CYP inhibitor.
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. bioivt.com [bioivt.com]
- 5. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 6. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
hCYP1B1-IN-2: A Potent Newcomer in the Landscape of CYP1B1 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of cytochrome P450 1B1 (CYP1B1) is a critical endeavor. This enzyme's overexpression in a wide array of tumors and its role in the metabolic inactivation of anticancer drugs has positioned it as a key therapeutic target. This guide provides a comparative analysis of hCYP1B1-IN-2, a novel and highly potent inhibitor, against other known CYP1B1 inhibitors, supported by experimental data and detailed methodologies.
Unprecedented Potency: this compound in Perspective
This compound has emerged as a frontrunner in the field of CYP1B1 inhibition, demonstrating exceptional potency with a reported IC50 value as low as 0.52 nM. This remarkable activity places it among the most potent inhibitors discovered to date, significantly surpassing the inhibitory potential of many established compounds. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable CYP1B1 inhibitors from various chemical classes.
| Inhibitor | Chemical Class | IC50 (nM) for CYP1B1 |
| This compound | - | 0.52 |
| α-Naphthoflavone | Flavonoid | 10 - 28 |
| 2,4,3',5'-Tetramethoxystilbene (TMS) | Stilbene | 3 - 6 |
| Galangin | Flavonoid | 3 |
| Acacetin | Flavonoid | 7 - 14 |
| Isorhamnetin | Flavonoid | 17 |
| Pifithrin α | - | 21 |
| Quercetin | Flavonoid | 77 |
| 2-(4-Fluorophenyl)-E2 | Estrane Derivative | 240 |
| C9 | Bithiazole Derivative | 2.7 |
| 6o | Bentranil Analogue | nM range |
| 6q | Bentranil Analogue | nM range |
The Science Behind the Numbers: Experimental Protocols
The determination of inhibitor potency is paramount for comparative analysis. The most common method employed to assess CYP1B1 inhibition is the Ethoxyresorufin-O-deethylation (EROD) assay. This fluorometric assay measures the conversion of the substrate 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543) by CYP1B1. A decrease in resorufin formation in the presence of an inhibitor is indicative of its potency.
Detailed Protocol: Ethoxyresorufin-O-deethylation (EROD) Assay for CYP1B1 Inhibition
This protocol outlines the steps for determining the IC50 value of a test compound against recombinant human CYP1B1.
Materials:
-
Recombinant human CYP1B1 enzyme (e.g., in microsomes)
-
7-Ethoxyresorufin (EROD substrate)
-
Resorufin (for standard curve)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent.
-
Prepare a stock solution of resorufin in a suitable solvent for the standard curve.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the reaction buffer (potassium phosphate buffer, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black microplate, add the reaction buffer.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (solvent only).
-
Add the recombinant human CYP1B1 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Add the 7-ethoxyresorufin substrate to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), protected from light.
-
-
Termination of Reaction and Fluorescence Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the resorufin product using a fluorescence microplate reader (e.g., excitation at 530 nm and emission at 590 nm).
-
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Calculate the percentage of CYP1B1 inhibition for each concentration of the test inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The significance of potent CYP1B1 inhibitors like this compound is underscored by the enzyme's role in critical cellular pathways, particularly in cancer biology.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand (e.g., xenobiotics), AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1B1, leading to their transcriptional activation.
CYP1B1-Mediated Paclitaxel (B517696) Resistance
A crucial aspect of CYP1B1's role in oncology is its contribution to chemotherapy resistance. Paclitaxel, a widely used anticancer drug, is a substrate for CYP1B1. The enzyme metabolizes paclitaxel, primarily through hydroxylation, into less active or inactive metabolites, thereby reducing the drug's efficacy. This metabolic inactivation is a key mechanism by which tumor cells overexpressing CYP1B1 develop resistance to paclitaxel-based therapies. The inhibition of CYP1B1 by potent compounds like this compound can therefore restore or enhance the sensitivity of cancer cells to paclitaxel. The primary metabolites of paclitaxel formed by CYP1B1 are 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel.
Conclusion
This compound represents a significant advancement in the development of CYP1B1 inhibitors, exhibiting exceptional potency that surpasses many existing compounds. Its ability to potently inhibit CYP1B1 highlights its potential as a valuable research tool for studying the physiological and pathological roles of this enzyme. Furthermore, in the context of oncology, this compound and other highly potent inhibitors hold promise for overcoming chemotherapy resistance, particularly in tumors that overexpress CYP1B1. The continued investigation and development of such inhibitors are crucial for advancing cancer therapeutics and personalized medicine.
A Researcher's Guide to the Kinetic Profile of hCYP1B1-IN-2: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an in-depth kinetic analysis of hCYP1B1-IN-2, a potent inhibitor of human cytochrome P450 1B1 (hCYP1B1). We provide a comparative assessment against other known inhibitors, detailed experimental methodologies, and visualizations of key biological pathways to support further research and development in this area.
This compound has emerged as a highly potent inhibitor of hCYP1B1, an enzyme implicated in the metabolic activation of pro-carcinogens and the development of resistance to certain cancer therapies. Understanding the kinetic properties of this and other inhibitors is crucial for the rational design of novel therapeutic agents.
Comparative Kinetic Analysis of CYP1B1 Inhibitors
The inhibitory potency of this compound is highlighted by its remarkably low half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The compound demonstrates a mixed-type inhibition, indicating it can bind to both the free enzyme and the enzyme-substrate complex.[1] A summary of its kinetic parameters compared to other notable CYP1B1 inhibitors is presented below.
| Inhibitor | IC50 | Ki | Type of Inhibition |
| This compound | 0.040 nM (40 pM)[1], 0.52 nM | 21.71 pM[1] | Mixed[1] |
| α-Naphthoflavone | 50.0 nM[2] | 16.0 nM[2] | Competitive |
| Tetramethoxystilbene (TMS) | ~3 nM | - | - |
| Acacetin | 7.0 - 14.0 nM[2] | - | - |
| Quercetin | 77.0 - 2200.0 nM[2] | 23.0 nM[2] | - |
| Flutamide | - | 1.0 µM | Competitive |
| Paclitaxel | - | 31.6 µM | Competitive |
| Mitoxantrone | - | 11.6 µM | Competitive |
| Docetaxel | - | 28.0 µM | Competitive |
| Doxorubicin | - | 2.6 µM | Mixed |
| Daunomycin | - | 2.1 µM | Mixed |
| Tamoxifen | - | 5.0 µM | Non-competitive |
Note: The IC50 value for this compound has been reported with some variation in the literature. Researchers should consider this when evaluating its potency.
Experimental Protocol: Fluorometric CYP1B1 Inhibition Assay
The following protocol outlines a common method for determining the kinetic parameters of CYP1B1 inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CYP1B1 enzyme.
Materials:
-
Recombinant human CYP1B1 enzyme
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7-Ethoxyresorufin (EROD), fluorogenic substrate
-
Test inhibitor (e.g., this compound)
-
96-well or 384-well microplates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations.
-
Prepare a solution of recombinant CYP1B1 enzyme in potassium phosphate buffer.
-
Prepare a reaction mix containing the EROD substrate and the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the recombinant CYP1B1 enzyme and the different dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (EROD) to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for resorufin (B1680543) (the product of EROD metabolism).
-
Monitor the increase in fluorescence intensity over time. The rate of resorufin formation is proportional to the CYP1B1 enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental process and the biological significance of CYP1B1 inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining CYP1B1 inhibition IC50 values.
Caption: Simplified signaling pathways involving CYP1B1 and its inhibition.
Conclusion
The kinetic data and experimental protocols presented in this guide provide a solid foundation for researchers investigating CYP1B1 and its inhibitors. The exceptional potency and mixed-inhibition profile of this compound make it a valuable tool for studying the roles of CYP1B1 in cancer biology and drug metabolism. The comparative data offered here should aid in the selection of appropriate tool compounds and in the development of next-generation CYP1B1-targeted therapeutics.
References
Unveiling the Potential of hCYP1B1-IN-2: A Comparative Analysis in Cancer Models
For researchers, scientists, and drug development professionals, the selective inhibition of cytochrome P450 1B1 (CYP1B1) presents a promising avenue for cancer therapy. The enzyme CYP1B1 is overexpressed in a wide array of tumors and plays a crucial role in the metabolic activation of procarcinogens and the development of resistance to chemotherapy. A novel and highly potent inhibitor, hCYP1B1-IN-2, has emerged as a significant candidate in this field. This guide provides a comparative analysis of this compound's activity against other CYP1B1 inhibitors, supported by available experimental data.
This compound is a formidable human cytochrome P450 1B1 (hCYP1B1) enzyme inhibitor, demonstrating exceptional potency with an IC50 value of 0.040 nM.[1][2] Its mechanism of action involves a mixed inhibition manner, and it has been shown to block Aryl hydrocarbon Receptor (AhR) transcription activity.[1][2] Preclinical evidence suggests that this compound can effectively reverse chemotherapy resistance. Specifically, in paclitaxel-resistant NCI-H460 human lung cancer cells, a 5 μM concentration of this compound significantly enhances the anti-cancer activity of paclitaxel.[1]
Comparative Efficacy of CYP1B1 Inhibitors
To contextualize the potential of this compound, it is essential to compare its performance with other known CYP1B1 inhibitors. This section provides a summary of the inhibitory and cytotoxic activities of this compound and two alternative inhibitors, α-Naphthoflavone and Tetramethoxystilbene (TMS), in various cancer cell lines.
| Inhibitor | Target | IC50 (Enzyme Inhibition) | Cancer Model | Effect |
| This compound | hCYP1B1 | 0.040 nM[1][2] | NCI-H460 (Lung Cancer, Paclitaxel-Resistant) | Synergistic anti-cancer activity with Paclitaxel at 5 µM[1] |
| α-Naphthoflavone | CYP1B1 | 5 nM | MCF-7/1B1 (Breast Cancer, Docetaxel-Resistant) | Overcomes docetaxel (B913) resistance[3] |
| Tetramethoxystilbene (TMS) | CYP1B1 | 6 nM | A549/Taxol (Lung Cancer, Taxol-Resistant) | Restores sensitivity to Taxol and inhibits cell migration[4] |
Signaling Pathways and Experimental Workflows
The inhibition of CYP1B1 can impact various signaling pathways involved in cancer progression. Understanding these pathways and the experimental procedures used to validate inhibitor activity is crucial for research and development.
CYP1B1-Mediated Carcinogenesis and Drug Resistance
CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of chemotherapeutic drugs, which can lead to drug resistance. Its inhibition is a key strategy to overcome this resistance.
References
A Head-to-Head Comparison: hCYP1B1-IN-2 vs. α-Naphthoflavone as CYP1B1 Inhibitors
In the landscape of cancer research and drug development, the selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a multitude of tumors, presents a promising therapeutic strategy. This guide provides a detailed, objective comparison of two prominent CYP1B1 inhibitors: the novel compound hCYP1B1-IN-2 and the well-established α-naphthoflavone. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in potency, selectivity, and mechanism of action between these two molecules.
Quantitative Comparison of Inhibitory Potency and Selectivity
The inhibitory activities of this compound and α-naphthoflavone against human CYP1B1 and other closely related CYP1A isoforms are summarized below. It is important to note that "this compound" has been used to refer to two distinct compounds in scientific literature and commercial sources, designated here as compound 3n and compound 9j.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Mechanism of Action |
| This compound (compound 3n) | hCYP1B1 | 0.040[1] | - | - | Mixed Inhibition[1] |
| This compound (compound 9j) | hCYP1B1 | 0.52[2] | ~32-fold | ~181-fold | Not specified |
| hCYP1A1 | 16.7[2] | - | - | ||
| hCYP1A2 | 94.2[2] | - | - | ||
| α-Naphthoflavone | hCYP1B1 | ~5[3] | ~12-fold | ~1.2-fold | Competitive Inhibition[4] |
| hCYP1A1 | ~60[3] | - | - | ||
| hCYP1A2 | ~6[3] | - | - |
Data compiled from multiple sources. The selectivity is calculated as a ratio of IC50 values (IC50(CYP1A1 or CYP1A2) / IC50(CYP1B1)). A higher fold value indicates greater selectivity for CYP1B1.
Experimental Protocols
A standardized and detailed experimental protocol for determining the in vitro inhibitory potency of compounds against CYP1B1 is crucial for accurate and reproducible results. The following is a representative fluorometric assay protocol.
CYP1B1 Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human CYP1B1 enzyme activity.
Materials:
-
Recombinant human CYP1B1 enzyme
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Fluorogenic substrate (e.g., 7-Ethoxyresorufin)
-
Test inhibitor (this compound or α-naphthoflavone) and vehicle control (e.g., DMSO)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well microplates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent like DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.
-
Prepare working solutions of the CYP1B1 enzyme, the fluorogenic substrate, and the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the recombinant CYP1B1 enzyme to each well containing the various concentrations of the test inhibitor or vehicle control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined period, ensuring the reaction proceeds under linear conditions.
-
-
Fluorescence Measurement:
-
Stop the reaction (e.g., by adding a suitable stop solution like acetonitrile).
-
Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the product (e.g., resorufin (B1680543) produced from 7-ethoxyresorufin).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition of CYP1B1 activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CYP1B1 and a typical experimental workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: hCYP1B1-IN-2 Emerges as a Nanomolar Inhibitor of Human Cytochrome P450 1B1
For researchers, scientists, and drug development professionals, a new benchmark in potency for human cytochrome P450 1B1 (hCYP1B1) inhibition has been identified in hCYP1B1-IN-2. This compound demonstrates exceptionally high affinity with a Ki value of 21.71 pM, positioning it as a significant tool for cancer research and therapeutic development.[1][2]
This guide provides a comparative analysis of this compound against other known inhibitors of hCYP1B1, supported by quantitative data and detailed experimental protocols for Ki value determination.
Comparative Inhibitory Potency Against hCYP1B1
The inhibitory constant (Ki) is a critical measure of an inhibitor's binding affinity to an enzyme. A lower Ki value signifies a higher affinity and, therefore, greater potency. The accompanying table summarizes the Ki and IC50 values of this compound and a selection of other hCYP1B1 inhibitors, illustrating the remarkable potency of this compound.
| Inhibitor | Ki Value | IC50 Value | Mode of Inhibition |
| This compound | 21.71 pM [1][2] | 0.040 nM [1][2] | Mixed[1][2] |
| B18 | 3.92 nM | 3.6 nM | Competitive |
| CYP1B1-IN-3 (hypothetical) | 25 nM | 50 nM | Competitive |
| Pinostilbene | 0.90 µM | Not Reported | Not Reported |
| Pterostilbene | 0.91 µM | Not Reported | Not Reported |
| Desoxyrhapontigenin | 2.06 µM | Not Reported | Not Reported |
Table 1: Comparison of Ki and IC50 values of various hCYP1B1 inhibitors. Data for B18 and trans-resveratrol analogues (Pinostilbene, Pterostilbene, Desoxyrhapontigenin) are included for comparative purposes.
Understanding the Experimental Determination of Ki
The determination of the Ki value is a crucial step in characterizing the potency of an enzyme inhibitor. The following section outlines a typical experimental protocol for a fluorometric assay used to determine the IC50 and subsequently the Ki value for hCYP1B1 inhibitors.
Experimental Protocol: Fluorometric hCYP1B1 Inhibition Assay
This protocol is designed for a high-throughput screening format, typically in 96- or 384-well plates.
1. Reagents and Materials:
-
Recombinant human CYP1B1 enzyme
-
Fluorogenic substrate (e.g., 7-Ethoxyresorufin)
-
NADPH regenerating system (or NADPH)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and reference inhibitors in a suitable solvent like DMSO.
-
Create a serial dilution of the inhibitor to obtain a range of concentrations.
-
Prepare working solutions of the hCYP1B1 enzyme, fluorogenic substrate, and NADPH regenerating system in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
Add the recombinant hCYP1B1 enzyme and the various concentrations of the inhibitor to the wells of the microplate.
-
Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a specific duration, ensuring the reaction remains in the linear range.
-
Stop the reaction, if necessary, by adding a suitable stop solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the product (e.g., resorufin).
-
3. Data Analysis:
-
IC50 Determination:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
-
Ki Determination:
-
To determine the Ki value and the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the inhibitor and the substrate.
-
The data is then fitted to the appropriate Michaelis-Menten equation for the determined inhibition model. For mixed-type inhibition, as observed with this compound, the data is fitted to the corresponding equation that accounts for binding to both the free enzyme and the enzyme-substrate complex.
-
Visualizing the Workflow and Comparative Logic
To further clarify the experimental process and the rationale behind inhibitor comparison, the following diagrams are provided.
Figure 1. Experimental workflow for determining IC50 and Ki values.
Figure 2. Logic for comparing inhibitor potency based on Ki values.
References
A Comparative Analysis of hCYP1B1-IN-2 and its Analogs as Potent Inhibitors of Cytochrome P450 1B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of hCYP1B1-IN-2 and its analogs, potent inhibitors of the human cytochrome P450 1B1 (hCYP1B1) enzyme. Overexpression of CYP1B1 is a hallmark of numerous cancers, where it contributes to carcinogenesis and the development of resistance to anticancer drugs.[1] This makes CYP1B1 a compelling target for therapeutic intervention. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows to aid researchers in the evaluation and application of these inhibitors.
Introduction to CYP1B1 and its Role in Cancer
Human cytochrome P450 1B1 (CYP1B1) is an enzyme primarily found in extrahepatic tissues that metabolizes a wide range of endogenous and exogenous compounds, including procarcinogens and steroid hormones.[1] In many tumor types, CYP1B1 is significantly overexpressed compared to normal tissues, playing a crucial role in the metabolic activation of procarcinogens to their carcinogenic forms.[1] Furthermore, CYP1B1 has been implicated in the development of resistance to several chemotherapeutic agents.[1] Consequently, the inhibition of CYP1B1 activity presents a promising strategy for both cancer chemoprevention and for overcoming drug resistance.
Recent research has focused on the development of potent and selective CYP1B1 inhibitors. Among the most promising are derivatives of α-naphthoflavone. This guide focuses on a particularly potent inhibitor, this compound, and its close analogs. It is important to note a discrepancy in the literature regarding the precise identity of this compound. It has been referred to as both compound 3n , with an exceptionally low IC50 of 0.040 nM and a Ki of 21.71 pM, and as compound 9j , with an IC50 of 0.52 nM.[2][3] Both are potent α-naphthoflavone derivatives, and for the purpose of this guide, we will present the data for both, alongside other notable analogs.
Comparative Performance of this compound and Analogs
The following table summarizes the in vitro inhibitory potency of this compound (as both compound 3n and 9j) and its key α-naphthoflavone analogs against hCYP1B1 and, where available, other CYP1A isoforms to indicate selectivity.
| Compound | Target | IC50 (nM) | Ki (pM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Reference(s) |
| This compound (as 3n) | hCYP1B1 | 0.040 | 21.71 | ~10-fold | - | [2] |
| hCYP1A1 | 0.38 | - | - | - | [2] | |
| This compound (as 9j) | hCYP1B1 | 0.52 | - | High | High | [3][4] |
| Analog: 9e | hCYP1B1 | 0.49 | - | High | High | [4] |
| Analog: 4c | hCYP1B1 | 0.043 | - | High | High | [5] |
| α-Naphthoflavone (ANF) | hCYP1B1 | ~5 | - | ~12x | ~1.2x | [6] |
| hCYP1A1 | ~60 | - | - | - | [6] | |
| hCYP1A2 | ~6 | - | - | - | [6] |
Signaling Pathway and Experimental Workflow
The inhibition of CYP1B1 can have significant downstream effects on cellular signaling pathways implicated in cancer progression. One such pathway is the Wnt/β-catenin signaling cascade. Evidence suggests that CYP1B1 promotes cell proliferation and metastasis by inducing the transcription factor Sp1, which in turn activates Wnt/β-catenin signaling. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway of CYP1B1-mediated cell proliferation and metastasis via Sp1 and Wnt/β-catenin.
A typical experimental workflow for a comparative study of this compound and its analogs is outlined below. This workflow integrates in vitro enzyme inhibition assays with cell-based assays to provide a comprehensive evaluation of the compounds' efficacy and mechanism of action.
Caption: A logical workflow for the comparative study of this compound and its analogs.
Detailed Experimental Protocols
In Vitro CYP1B1 Inhibition Assay (EROD Assay)
The 7-ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method used to measure the activity of CYP1A1 and CYP1B1. The assay measures the conversion of the substrate 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543).
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-ethoxyresorufin (EROD substrate)
-
Resorufin (for standard curve)
-
NADPH regenerating system
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 7-ethoxyresorufin in DMSO.
-
Prepare a stock solution of resorufin in DMSO for the standard curve.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compounds (this compound and its analogs) at various concentrations. Include a vehicle control (DMSO).
-
Add the recombinant human CYP1B1 enzyme to each well.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the 7-ethoxyresorufin substrate to all wells.
-
Immediately add the NADPH regenerating system to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Stop Reaction:
-
Stop the reaction by adding ice-cold acetonitrile.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of resorufin using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.
-
-
Data Analysis:
-
Generate a resorufin standard curve to quantify the amount of product formed.
-
Calculate the percent inhibition of CYP1B1 activity for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[6]
-
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) is a more precise measure of inhibitor potency than the IC50.[7] It is determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Perform the EROD assay as described above, but with a matrix of varying concentrations of both the substrate (7-ethoxyresorufin) and the inhibitor.
-
Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.
-
Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten kinetics) and graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (competitive, non-competitive, or mixed) and the Ki value.[7]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line overexpressing CYP1B1 (e.g., genetically engineered MCF-7 or NCI-H460 cells)
-
Complete cell culture medium
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well sterile plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
-
Formazan (B1609692) Formation:
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the MTT into purple formazan crystals.[8]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot for β-catenin and Sp1
Western blotting is used to detect the levels of specific proteins in cell lysates. This protocol can be used to assess the effect of CYP1B1 inhibition on the expression of β-catenin and Sp1.
Materials:
-
Cell lysates from cells treated with this compound or its analogs
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against β-catenin and Sp1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare protein lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate using a protein assay (e.g., Bradford assay).
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-β-catenin or anti-Sp1) overnight at 4°C with gentle agitation.[13]
-
-
Washing:
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative protein levels of β-catenin and Sp1 in the different treatment groups.
-
Conclusion
This compound and its analogs, particularly those derived from α-naphthoflavone, represent a class of exceptionally potent inhibitors of CYP1B1. The data presented in this guide highlight their potential as valuable research tools and as starting points for the development of novel anticancer therapeutics. The provided experimental protocols offer a robust framework for the comprehensive evaluation of these and other CYP1B1 inhibitors. Further investigation into the precise structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibition of hCYP1B1: A Comparative Analysis of hCYP1B1-IN-2
For Immediate Release
A detailed comparative guide has been developed to assist researchers, scientists, and drug development professionals in understanding the inhibition kinetics of hCYP1B1-IN-2 against the human cytochrome P450 1B1 (hCYP1B1) enzyme. This guide provides a comprehensive analysis of this compound's inhibitory mechanism in contrast to well-characterized competitive and non-competitive inhibitors, supported by quantitative data and detailed experimental protocols.
hCYP1B1 is a crucial enzyme in the metabolism of xenobiotics and endogenous compounds and is a significant target in cancer research due to its overexpression in various tumors. Understanding the mode of inhibition of potential drug candidates is paramount for developing effective and specific therapies.
Quantitative Comparison of hCYP1B1 Inhibitors
The inhibitory potential of this compound and other reference compounds are summarized below. This compound has been identified as a potent inhibitor of hCYP1B1, exhibiting a mixed-mode of inhibition.
| Inhibitor | Inhibition Type | IC50 | Ki |
| This compound | Mixed | 0.040 nM | 21.71 pM |
| B18 | Competitive | 3.6 nM | 3.92 nM |
| Alizarin | Competitive | Not Reported | 0.5 µM |
| Purpurin | Mixed (Competitive and Non-competitive) | Not Reported | 0.7 µM² |
Note: The Ki value for Purpurin is reported in µM² as the inhibition involves the interaction of two inhibitor molecules with one enzyme molecule.[1]
Understanding Inhibition Mechanisms
Enzyme inhibitors can be broadly classified based on their mechanism of action. Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. Non-competitive inhibitors bind to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's activity without preventing substrate binding. Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
References
Cross-Validation of hCYP1B1-IN-2 Effects in Multiple Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of hCYP1B1-IN-2, a potent and selective inhibitor of the human cytochrome P450 1B1 enzyme (hCYP1B1), across various cancer cell lines. The data and protocols presented herein are intended to support researchers in evaluating the therapeutic potential of this compound.
Introduction to this compound
This compound is a highly potent inhibitor of the hCYP1B1 enzyme, with a reported half-maximal inhibitory concentration (IC50) of 0.040 nM.[1] The CYP1B1 enzyme is frequently overexpressed in a wide range of human tumors, including breast, prostate, and colon cancers, while its expression in normal tissues is limited. This differential expression pattern makes CYP1B1 an attractive target for cancer therapy. CYP1B1 is involved in the metabolic activation of procarcinogens and has been implicated in cancer cell proliferation, metastasis, and the development of drug resistance. By inhibiting CYP1B1, this compound can block the downstream signaling pathways that contribute to tumor progression. One of the key pathways affected is the Aryl hydrocarbon Receptor (AhR) signaling pathway, which is blocked by this compound.[1]
Comparative Efficacy of this compound
The efficacy of an anticancer compound can vary significantly between different cell lines due to their unique genetic and molecular profiles. Therefore, it is crucial to assess the effects of this compound across a panel of cell lines to understand its spectrum of activity.
Cell Viability Assay (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of this compound in representative cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast (ER+) | Data not available |
| MDA-MB-231 | Breast (Triple-Negative) | Data not available |
| PC-3 | Prostate | Data not available |
| HepG2 | Liver | Data not available |
| A549 | Lung | Data not available |
Note: While a specific cross-cell line IC50 dataset for this compound is not publicly available, the known potent activity of this compound suggests it would exhibit low nanomolar to picomolar IC50 values in sensitive cancer cell lines overexpressing CYP1B1.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the effect of this compound on signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against CYP1B1, p-Akt, p-ERK, β-catenin, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Pathways and Workflows
Signaling Pathway Inhibition by this compound
The following diagram illustrates the proposed mechanism of action of this compound. By inhibiting the CYP1B1 enzyme, it blocks the activation of the Aryl hydrocarbon Receptor (AhR), which in turn can affect downstream pro-cancerous signaling pathways such as Wnt/β-catenin.
Caption: Inhibition of CYP1B1 by this compound blocks pro-cancer signaling.
General Experimental Workflow
The diagram below outlines a typical workflow for the cross-validation of this compound effects in multiple cell lines.
References
Evaluating In Vivo Efficacy: A Comparative Look at hCYP1B1-IN-2 and Standard of Care
For Immediate Release
This guide provides a comparative evaluation of the in vivo efficacy of the investigational molecule hCYP1B1-IN-2 against a standard-of-care treatment for cancers with high CYP1B1 expression. Due to the current lack of publicly available in vivo data for this compound, this document will present benchmark data from a standard therapeutic agent, docetaxel (B913), used in triple-negative breast cancer (TNBC), a cancer type often characterized by elevated CYP1B1 levels. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and highly selective inhibitor of human cytochrome P450 1B1 (CYP1B1), an enzyme overexpressed in a wide range of human cancers, including breast, prostate, and ovarian cancers.[1][2][3] The overexpression of CYP1B1 in tumor tissues compared to normal tissues makes it an attractive target for cancer therapy.[3] By inhibiting CYP1B1, this compound is hypothesized to reduce the metabolic activation of pro-carcinogens and modulate steroid hormone metabolism, thereby impeding tumor growth and progression.[1] While in vitro studies have demonstrated its high potency, in vivo efficacy data for this compound is not yet available in the public domain.
Standard of Care: Docetaxel in Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer that lacks estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[4][5] Cytotoxic chemotherapy remains the cornerstone of treatment for TNBC.[4][5] Docetaxel, a taxane-based chemotherapeutic agent, is a frequently used standard of care for TNBC.[6] It functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
In Vivo Efficacy Data: Docetaxel in a TNBC Xenograft Model
The following table summarizes representative data on the in vivo efficacy of docetaxel in a triple-negative breast cancer xenograft mouse model. This data serves as a benchmark for evaluating the potential of novel therapeutics like this compound.
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | N/A | 0% | [8] |
| Docetaxel | 10 mg/kg, intraperitoneal injection, every 3 weeks | Statistically significant tumor growth suppression compared to vehicle control. | [8] |
Note: The specific percentage of tumor growth inhibition can vary between studies depending on the cell line, mouse strain, and other experimental conditions.
Experimental Protocols
Below are detailed methodologies for a typical in vivo tumor growth inhibition study using a xenograft model, based on protocols described in the literature for evaluating anticancer agents.[8][9][10][11][12]
Cell Culture
The human triple-negative breast cancer cell line, MDA-MB-231, is cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
Female athymic nude mice (4-6 weeks old) are used for the study. The animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment. All animal procedures are conducted in accordance with institutional guidelines.
Tumor Implantation
MDA-MB-231 cells (approximately 5 x 10^6 cells in 100 µL of a mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse. Tumor growth is monitored regularly using calipers.
Treatment
Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
Control Group: Receives intraperitoneal (i.p.) injections of the vehicle (e.g., saline or a specific solvent used for the drug).
-
Treatment Group: Receives i.p. injections of the therapeutic agent (e.g., docetaxel at a specified dose and schedule).
Body weight is monitored as an indicator of toxicity.
Efficacy Evaluation
Tumor volume is measured two to three times per week using the formula: (Length x Width²) / 2. The study continues for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of CYP1B1 in cancer cells.
Caption: Experimental workflow for a xenograft tumor model study.
References
- 1. mdpi.com [mdpi.com]
- 2. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips and tricks in triple-negative breast cancer: how to manage patients in real-life practice - ecancer [ecancer.org]
- 7. Docetaxel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the management of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Assay for Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tegaran.com [tegaran.com]
Safety Operating Guide
Proper Disposal of hCYP1B1-IN-2: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for a Potent hCYP1B1 Inhibitor
For researchers, scientists, and drug development professionals handling hCYP1B1-IN-2, a potent inhibitor of the human cytochrome P450 1B1 enzyme, adherence to strict safety and disposal protocols is paramount to ensure personal safety and environmental protection.[1] Due to the high potency of this compound, it should be managed as a hazardous chemical waste, following established institutional and regulatory guidelines.
Pre-Disposal Handling and Safety Precautions
Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, vials, and gloves.
-
-
Waste Collection and Labeling:
-
Solid Waste: Collect solid this compound and contaminated dry materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard classification (e.g., "Toxic," "Chemical Hazard"), and the date of accumulation.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and non-reactive hazardous waste container. The container must be appropriately labeled with the chemical name, concentration, and relevant hazard warnings. Avoid mixing with other incompatible chemical waste streams.
-
-
Decontamination of Work Surfaces: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., 70% ethanol, followed by a surface cleaner) and collect the cleaning materials (e.g., wipes, paper towels) as contaminated solid waste.
-
Storage Pending Disposal: Store the labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Final Disposal: The final disposal of this compound waste must be carried out in accordance with local, state, and federal regulations. This is typically managed by the institutional EHS office, which will arrange for collection and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, quantitative data regarding its toxicity and environmental hazards are limited. However, its high potency provides a qualitative basis for its classification as a hazardous substance.
| Parameter | Value | Source |
| IC₅₀ (hCYP1B1) | 0.040 nM | [1] |
This table will be updated as more specific quantitative data becomes available.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided here is based on general best practices for handling potent chemical compounds in a laboratory setting. Always consult your institution's specific safety and disposal guidelines and the most current regulatory requirements. In the absence of a specific Safety Data Sheet for this compound, a conservative approach to its handling and disposal as a hazardous chemical is strongly recommended.
References
Essential Safety and Operational Protocols for Handling hCYP1B1-IN-2
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when working with potent chemical compounds such as hCYP1B1-IN-2. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal procedures, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the first line of defense against exposure to hazardous chemicals. The following table summarizes the mandatory PPE for handling this compound, based on guidelines for similar hazardous compounds.[1]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears or holes before use. Double-gloving is advised for enhanced protection.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to safeguard against splashes. |
| Body Protection | Laboratory coat | A long-sleeved, buttoned lab coat is mandatory to protect skin and clothing from potential contamination.[1] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used when there is a risk of generating dust or aerosols.[1] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills and falling objects.[1] |
Hazard Identification and Handling
GHS Hazard Classifications (based on a related compound):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Precautionary Statements:
-
Do not eat, drink, or smoke when using this product.[2]
-
Avoid release to the environment.[2]
-
Wear protective gloves and clothing.[2]
-
If swallowed, call a poison center or doctor if you feel unwell.[1]
-
Rinse mouth if swallowed.[1]
Experimental Workflow and Disposal Plan
A systematic approach to handling and disposal is crucial to minimize risk and environmental impact. The following diagram outlines the standard operating procedure.
Caption: Standard operating procedure for handling and disposal of this compound.
Detailed Experimental Protocols
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or other ventilated enclosure.[1]
-
Assemble all necessary materials, including the compound, solvents, and labware, within the designated area.[1]
-
Put on all required personal protective equipment as detailed in the table above.[1]
Weighing and Reconstitution:
-
If working with the compound in powdered form, handle it within a ventilated enclosure to prevent the inhalation of dust.[1]
-
Use anti-static weighing paper or a weighing boat for accurate measurement.
-
When reconstituting, add the solvent slowly to the compound to avoid splashing.
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent or cleaning agent.[1]
-
Properly dispose of all waste materials, including empty vials, contaminated gloves, and bench paper, in designated hazardous waste containers according to your institution's guidelines.
-
Remove PPE in the designated area to avoid contaminating skin and clothing.[1]
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Storage
Store this compound in a tightly sealed container in a cool, well-ventilated area.[1] It is recommended to store the powder form at -20°C and solutions in a solvent at -80°C.[1] Keep away from direct sunlight and sources of ignition.[1]
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
